2-(Boc-aminomethyl)phenylacetic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQRFCFBISLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373143 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-66-9 | |
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Boc-aminomethyl)phenylacetic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in synthetic organic chemistry, particularly in the design and synthesis of peptidomimetics and other complex molecular architectures. This document details its fundamental properties, outlines a general synthetic approach, and provides a framework for its characterization.
Core Physicochemical Properties
This compound, systematically named 2-((tert-butoxycarbonylamino)methyl)phenylacetic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine. This substitution pattern makes it a valuable synthon for introducing a protected aminomethylphenylacetic acid moiety into larger molecules.
Identification and General Properties
A summary of the key identifiers and physical properties of this compound is presented in Table 1. The data is compiled from various chemical suppliers and predictive databases. It is important to note that some physical properties, such as the boiling point and pKa, are predicted values and should be considered as estimates.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-((tert-butoxycarbonylamino)methyl)phenylacetic acid |
| CAS Number | 40851-66-9 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.30 g/mol |
| Appearance | White to off-white solid (typical) |
| Melting Point | Not experimentally determined in available literature |
| Boiling Point | 435.2 ± 33.0 °C (Predicted) |
| Density | 1.163 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.26 ± 0.10 (Predicted) |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the protection of the amino group of 2-(aminomethyl)phenylacetic acid or its ester derivative.
General Experimental Protocol: Boc Protection
The following is a generalized protocol for the Boc protection of an aminophenylacetic acid derivative. This should be adapted and optimized based on the specific starting material and laboratory conditions.
Materials:
-
2-(aminomethyl)phenylacetic acid or its methyl/ethyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (THF), dioxane, dichloromethane (DCM))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: Dissolve the starting amino acid or its ester in a suitable solvent system (e.g., a mixture of THF and water).
-
Basification: Add the base to the solution to deprotonate the amino group, facilitating its nucleophilic attack.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate in the reaction solvent to the mixture at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
If starting with the ester, proceed to the saponification step. If starting with the acid, acidify the aqueous solution to a pH of ~2-3 with 1M HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Saponification (if starting from an ester):
-
Dissolve the crude Boc-protected ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Stir at room temperature until the ester hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and proceed with the acidic work-up and extraction as described above.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthetic Workflow Diagram
The logical flow of the synthesis and purification process is illustrated in the following diagram.
An In-depth Technical Guide to the Synthesis and Purification of 2-(Boc-aminomethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in the development of various pharmaceutical agents and peptide-based therapeutics. This document details a robust two-step synthetic pathway, starting from the readily available 2-indanone, and outlines rigorous purification protocols to obtain the final product with high purity.
Introduction
This compound, also known by its IUPAC name 2-(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid, is a valuable bifunctional molecule. It incorporates a phenylacetic acid moiety, a common scaffold in medicinal chemistry, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions, making it ideal for multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). This compound serves as a crucial intermediate in the synthesis of complex molecules targeting a variety of therapeutic areas.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 40851-66-9 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White powder |
| Melting Point | 112-118 °C |
| Purity (typical) | ≥97% to ≥99% (by HPLC) |
| Storage Conditions | 0-8°C |
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(aminomethyl)phenylacetic acid hydrochloride, from 2-indanone. The second step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocols
Step 1: Synthesis of 2-(Aminomethyl)phenylacetic Acid Hydrochloride
This procedure involves a Schmidt rearrangement of 2-indanone to form the corresponding lactam, followed by acidic hydrolysis.
3.1.1. Formation of o-Aminomethylphenylacetic acid Lactam
Reaction Scheme: 2-Indanone + NaN₃ + H₂SO₄ → o-Aminomethylphenylacetic acid Lactam
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| 2-Indanone | 132.16 | 0.186 | 24.6 |
| Sodium Azide | 65.01 | 0.4 | 26.0 |
| Sulfuric Acid (conc.) | 98.08 | - | 100 mL |
| Chloroform | 119.38 | - | 1 L |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend 24.6 g (0.186 mol) of 2-indanone and 26 g (0.4 mol) of sodium azide in 1 L of chloroform.
-
Stir the suspension and add 100 mL of concentrated sulfuric acid dropwise at a rate that maintains the reaction temperature between 33-37°C. Caution: Hydrazoic acid, which is toxic and explosive, is evolved during this step. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 800 g of crushed ice.
-
Separate the chloroform layer. Extract the aqueous phase three times with 300 mL portions of chloroform.
-
The combined organic phases contain the crude lactam and can be carried forward to the next step.
3.1.2. Hydrolysis to 2-(Aminomethyl)phenylacetic Acid Hydrochloride
Reaction Scheme: o-Aminomethylphenylacetic acid Lactam + HCl + H₂O → 2-(Aminomethyl)phenylacetic Acid Hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| o-Aminomethylphenylacetic acid Lactam | 147.17 | 0.075 | 11.1 (crude) |
| Hydrochloric Acid (conc.) | 36.46 | - | 150 mL |
| Activated Charcoal | 12.01 | - | 2.0 g |
Procedure:
-
Transfer the crude lactam (approximately 11.1 g, 0.075 mol) to a 500 mL round-bottom flask.
-
Add 150 mL of concentrated hydrochloric acid.
-
Reflux the mixture for 3 hours with magnetic stirring.
-
While the solution is still hot, add 2.0 g of activated charcoal and continue to reflux for 5 minutes.
-
Filter the hot solution to remove the charcoal.
-
Concentrate the filtrate to dryness under reduced pressure.
-
The resulting solid is 2-(aminomethyl)phenylacetic acid hydrochloride. This crude product can be used directly in the next step or purified by recrystallization from an acetone/water mixture.
Step 2: Synthesis of this compound
This step involves the protection of the primary amine of 2-(aminomethyl)phenylacetic acid hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme: 2-(Aminomethyl)phenylacetic Acid Hydrochloride + (Boc)₂O + NaOH → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 2-(Aminomethyl)phenylacetic Acid Hydrochloride | 201.65 | 1.0 eq | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.1 eq | - |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 eq | - |
| Dioxane/Water (1:1) | - | - | - |
| Ethyl Acetate | 88.11 | - | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Dissolve 2-(aminomethyl)phenylacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (2.0 eq) to the solution and stir until it dissolves.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to approximately 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization to obtain a product with high purity.
4.1. Recrystallization Protocol
Solvent System: A common and effective solvent system for the recrystallization of Boc-protected amino acids is a mixture of a "good" solvent, such as ethyl acetate, and a "poor" solvent, like hexanes.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution with stirring until a slight turbidity persists.
-
If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which time crystals should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
Table 2: Expected Yield and Purity
| Step | Product | Typical Yield | Purity (HPLC) |
| 1. Synthesis of Precursor (from 2-indanone) | 2-(Aminomethyl)phenylacetic Acid Hydrochloride | 60-70% | >95% |
| 2. Boc Protection | This compound | 85-95% | >98% |
| 3. Recrystallization | Purified this compound | >90% recovery | >99% |
Quality Control
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. HPLC Analysis
A reverse-phase HPLC method can be employed to determine the purity of this compound. A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid[2][3].
5.2. NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons of the aminomethyl and acetic acid moieties, and the aromatic protons.
Logical Flow for Boc Protection and Purification
The following diagram illustrates the decision-making process and workflow for the Boc protection and subsequent purification of the product.
This comprehensive guide provides the necessary details for the successful synthesis and purification of this compound, enabling researchers and developers to produce this key intermediate with high purity for their downstream applications.
References
"2-(Boc-aminomethyl)phenylacetic acid" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Boc-aminomethyl)phenylacetic acid, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its application in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of phenylacetic acid featuring a tert-butoxycarbonyl (Boc) protected aminomethyl group at the ortho position. The Boc protecting group is instrumental in peptide chemistry, enabling the stepwise assembly of amino acids into peptide chains.
| Property | Value | References |
| Molecular Formula | C14H19NO4 | [1][2][3][4] |
| Molecular Weight | 265.30 g/mol | [4] |
| CAS Number | 40851-66-9 | [1][2] |
| Appearance | White powder | [2] |
| Melting Point | 112-118 °C | [2] |
| Purity | ≥99.0% (HPLC) | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide. | |
| Storage | Store at 0-8°C under an inert atmosphere (e.g., Argon). | [1][2] |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized representation and may require optimization.
Step 1: Synthesis of 2-(Aminomethyl)phenylacetic acid lactam
A common precursor for 2-(aminomethyl)phenylacetic acid is its lactam, which can be synthesized from 2-indanone.
-
Reaction: 2-indanone is reacted with sodium azide and a strong acid (e.g., sulfuric acid) in a suitable solvent like chloroform. This reaction proceeds via a Schmidt rearrangement.
-
Procedure:
-
To a stirred suspension of 2-indanone in chloroform, add concentrated sulfuric acid while maintaining a controlled temperature.
-
Portion-wise, add sodium azide to the mixture.
-
After the reaction is complete, the mixture is carefully quenched with ice-water.
-
The product, o-aminomethylphenylacetic acid lactam, is extracted with an organic solvent.
-
Step 2: Hydrolysis of the Lactam to 2-(Aminomethyl)phenylacetic acid
The lactam is then hydrolyzed to yield the free amino acid.
-
Reaction: The lactam is refluxed in the presence of a strong acid, such as hydrochloric acid.
-
Procedure:
-
The isolated lactam from Step 1 is suspended in aqueous hydrochloric acid.
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
Upon cooling, the hydrochloride salt of 2-(aminomethyl)phenylacetic acid precipitates and can be isolated by filtration.
-
Step 3: Boc Protection of 2-(Aminomethyl)phenylacetic acid
The final step is the protection of the amino group with a Boc group.
-
Reaction: The amino acid hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
-
Procedure:
-
The 2-(aminomethyl)phenylacetic acid hydrochloride is dissolved in a mixture of a suitable solvent (e.g., dioxane or THF) and water.
-
The pH of the solution is adjusted to be basic (pH 9-10) with a suitable base (e.g., sodium hydroxide or triethylamine).
-
Di-tert-butyl dicarbonate is added to the solution, and the reaction is stirred at room temperature until completion.
-
After the reaction, the mixture is acidified and the product, this compound, is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the final product, which can be further purified by recrystallization or chromatography.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Boc-chemistry-based solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus, which can be selectively removed under acidic conditions.
Workflow for Incorporating this compound in SPPS:
The following diagram illustrates the key steps in a typical SPPS cycle using a Boc-protected amino acid.
Figure 1: General workflow for the incorporation of a Boc-protected amino acid in SPPS.
Detailed Steps of the SPPS Cycle:
-
Deprotection: The N-terminal Boc group of the amino acid attached to the solid support is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Washing: The resin is washed thoroughly to remove excess TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminus is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction.
-
Washing: The resin is washed again to remove excess base.
-
Coupling: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt)) and then reacted with the free N-terminus on the resin-bound peptide.
-
Washing: The resin is washed to remove unreacted reagents and byproducts.
-
Repeat: This cycle of deprotection, neutralization, and coupling is repeated with the next desired Boc-protected amino acid until the peptide sequence is complete.
This in-depth guide provides essential information for researchers and professionals working with this compound, highlighting its properties and critical role in synthetic chemistry.
References
Solubility Profile of 2-(Boc-aminomethyl)phenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Boc-aminomethyl)phenylacetic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility trends for Boc-protected amino acids and provides detailed experimental protocols for determining precise solubility values in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and peptide chemistry.[1] Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. The molecule incorporates a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group and a phenylacetic acid moiety, which influence its solubility behavior.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of this compound based on the behavior of similar compounds.
| Solvent | Chemical Class | Expected Solubility | Rationale |
| High Polarity Solvents | |||
| Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used for solid-phase peptide synthesis with Boc-protected amino acids.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Effective for dissolving more challenging or poorly soluble Boc-protected amino acids.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A common solvent for solid-phase peptide synthesis.[3] |
| Moderate Polarity Solvents | |||
| Tetrahydrofuran (THF) | Ether | Moderate to High | Generally a good solvent for Boc-protected amino acids.[2] |
| Dichloromethane (DCM) | Halogenated | Moderate to High | A common solvent for reactions and purification of Boc-protected compounds.[2][3] |
| Acetonitrile (ACN) | Nitrile | Moderate | |
| Isopropanol (IPA) | Alcohol | Moderate | Phenylacetic acid shows solubility in alcohols.[4] |
| Ethanol (EtOH) | Alcohol | Moderate | Phenylacetic acid is soluble in ethanol.[4] |
| Methanol (MeOH) | Alcohol | Moderate | |
| Low Polarity Solvents | |||
| Ethyl Acetate (EtOAc) | Ester | Low to Moderate | |
| Toluene | Aromatic | Low | |
| Hexanes | Alkane | Low |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The two primary methods for solubility determination are the kinetic and thermodynamic (shake-flask) methods.[5][6][7]
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]
Principle: An excess amount of the solid compound is equilibrated with a solvent over a period to form a saturated solution. The concentration of the dissolved solute is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][7]
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent of interest until precipitation is observed.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.
-
Titration: Gradually add the stock solution to a known volume of the target organic solvent while monitoring for the first sign of precipitation (turbidity). This can be done manually or using an automated liquid handling system.
-
Detection: The point of precipitation can be detected visually or by instrumental methods such as nephelometry (light scattering) or UV-Vis spectroscopy (absorbance changes).
-
Calculation: The kinetic solubility is the concentration of the compound in the solvent just before precipitation occurs.
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility increases with temperature, although this should be determined empirically as some compounds exhibit retrograde solubility.[3]
-
pH: For acidic compounds like this one, the pH of the solution can significantly impact solubility, particularly in aqueous or protic organic solvents. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.
-
Presence of Co-solvents: The addition of a co-solvent can significantly alter the solubility. For instance, a small amount of a stronger solvent like DMSO can increase the solubility in a weaker one.[3]
-
Solid-State Form: The crystalline form (polymorph) or amorphous state of the solid can affect its solubility.[7]
Conclusion
While specific quantitative solubility data for this compound is not widely published, a qualitative assessment based on the behavior of similar Boc-protected amino acids suggests high solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in alcohols and chlorinated solvents. For precise quantitative data, the thermodynamic (shake-flask) method is recommended. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound in various organic solvents, which is essential for its effective use in research and development.
References
Technical Guide: Safety and Handling of 2-(Boc-aminomethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 2-(Boc-aminomethyl)phenylacetic acid. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] It is a derivative of phenylacetic acid containing a Boc-protected aminomethyl group, making it a valuable building block in organic synthesis, particularly in peptide chemistry.[1]
| Property | Value | Source |
| CAS Number | 40851-66-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3][4][5] |
| Molecular Weight | 265.30 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 112-118 °C | [1] |
| Boiling Point (Predicted) | 435.2 ± 33.0 °C | [2] |
| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.26 ± 0.10 | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Limited solubility in water. | [6] |
Safety and Hazard Information
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Serious eye irritation (Category 2A), H319: Causes serious eye irritation.
Pictogram:
-
GHS07: Exclamation mark[4]
Signal Word: Warning[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash thoroughly after handling.[4]
Storage:
-
Store in a cool place.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store under an inert gas (e.g., Argon).[7]
Emergency Procedures
First Aid Measures:
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[8]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
Firefighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazardous combustion products: Carbon oxides, nitrogen oxides (NOx).[8]
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[8]
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental precautions: Do not let product enter drains.
-
Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[8]
Experimental Protocols and Applications
This compound is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The Boc protecting group on the amine allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general cyclical process of Boc-SPPS.
Detailed Methodology for a Single Coupling Cycle in Boc-SPPS
The following protocol outlines the key steps for one cycle of amino acid addition in Boc-SPPS. This is a general guide and may require optimization for specific peptide sequences.
-
Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (DCM) for 30-60 minutes.[9]
-
Boc Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 50% trifluoroacetic acid (TFA) in DCM.[9] This is typically a 20-30 minute reaction.
-
Washing: The resin is washed multiple times with DCM and/or dimethylformamide (DMF) to remove residual TFA and byproducts.
-
Neutralization: The resulting trifluoroacetate salt of the terminal amine is neutralized to the free amine using a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[10] This step is repeated to ensure complete neutralization.
-
Washing: The resin is washed again with DCM and/or DMF to remove excess base and its salt.
-
Coupling: The next Nα-Boc protected amino acid (2-4 equivalents) is activated with a coupling agent (e.g., HBTU, HOBt) and coupled to the free amine on the resin.[9] The reaction is carried out in the presence of a base like DIEA.
-
Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[9] This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[9]
Biological Context: Phenylacetic Acid Catabolism
While this compound is primarily a synthetic intermediate, its core structure, phenylacetic acid (PAA), is a biologically active molecule. PAA is a plant auxin and is also a product of phenylalanine metabolism in various organisms, including bacteria and humans.[11][12] In some bacteria, PAA can be utilized as a carbon source through a specific catabolic pathway. Understanding this pathway can be relevant for researchers in microbiology and metabolic engineering.
The following diagram illustrates a simplified pathway for the catabolism of phenylacetic acid in some bacteria.
Disposal Considerations
Dispose of the contents and container in accordance with local, regional, national, and international regulations. The compound should be disposed of at an approved waste disposal plant. Discharge into the environment should be avoided.
Disclaimer: This document is intended as a guide and does not replace a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use. All laboratory work should be conducted by trained professionals in a well-ventilated area with appropriate personal protective equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 40851-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-(Boc-aminomethyl)-phenylessigsäure ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 40851-66-9|this compound|BLD Pharm [bldpharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. calpaclab.com [calpaclab.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenylacetic acid - Wikipedia [en.wikipedia.org]
The Strategic Application of 2-(Boc-aminomethyl)phenylacetic Acid in Peptide and Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-aminomethyl)phenylacetic acid is a versatile synthetic building block that has garnered significant attention in the fields of peptide and medicinal chemistry. Its unique structural features, combining a conformationally constrained phenylacetic acid scaffold with a protected amine, make it an invaluable tool for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for controlled, stepwise chemical modifications, a crucial aspect in the complex assembly of pharmaceutical candidates. This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application. The key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40851-66-9 | [1][2] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
Proposed Synthetic Pathway
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Bromomethyl)phenylacetic acid
-
To a solution of 2-methylphenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)phenylacetic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(bromomethyl)phenylacetic acid in an appropriate solvent like dimethylformamide (DMF) and add sodium azide (NaN₃, 1.2 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
The resulting azide intermediate is then reduced to the corresponding amine. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reduction is complete, filter the catalyst and remove the solvent.
-
Dissolve the crude amine in a solvent such as dichloromethane and add triethylamine (Et₃N, 1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Stir the reaction at room temperature until the amine is fully protected.
-
Work up the reaction by washing with aqueous acid and brine, followed by drying over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure and data from similar compounds.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | COOH |
| ~7.2-7.4 | m | 4H | Aromatic CH |
| ~4.8-5.0 | br s | 1H | NH |
| ~4.3 | d | 2H | CH₂-NH |
| ~3.6 | s | 2H | CH₂-COOH |
| ~1.4 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | COOH |
| ~156 | C=O (Boc) |
| ~135-140 | Aromatic C (quaternary) |
| ~125-130 | Aromatic CH |
| ~80 | C(CH₃)₃ |
| ~45 | CH₂-NH |
| ~40 | CH₂-COOH |
| ~28 | C(CH₃)₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (carbamate) |
| ~2500-3300 | O-H stretch (carboxylic acid) |
| ~1740 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1500-1600 | Aromatic C=C stretch |
| ~1160 | C-O stretch (carbamate) |
Applications in Peptide and Medicinal Chemistry
The primary utility of this compound lies in its application as a constrained amino acid analogue in the synthesis of peptides and peptidomimetics. The phenylacetic acid core introduces a degree of conformational rigidity, which can be advantageous in designing molecules that target specific protein-protein interactions or enzyme active sites.
Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Medicinal Chemistry Applications and Potential
Derivatives of this compound are being explored for a variety of therapeutic applications. While specific examples with IC50 values directly utilizing this exact building block are not widely reported, the broader class of aminomethylphenylacetic acid derivatives has shown promise. For instance, related structures are investigated as inhibitors of enzymes and as modulators of protein-protein interactions. The constrained nature of the phenylacetic acid scaffold can lead to improved binding affinity and selectivity for the target protein.
Table of Potential Therapeutic Targets for Derivatives
| Therapeutic Area | Potential Target | Rationale |
| Oncology | Protein-protein interactions (e.g., p53-MDM2) | The rigid scaffold can mimic key alpha-helical or beta-turn motifs involved in the interaction. |
| Inflammation | Proteases (e.g., caspases, cathepsins) | The constrained structure can fit into specific enzyme active sites, leading to potent inhibition. |
| Neurology | GPCRs, ion channels | The aminomethylphenylacetic acid core can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation for receptor binding. |
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and peptidomimetics. Its straightforward incorporation into synthetic routes, facilitated by the Boc protecting group, allows for the systematic exploration of structure-activity relationships in drug discovery. While detailed synthetic and biological data for this specific compound are emerging, the established utility of related structures highlights its significant potential for the development of novel therapeutics. This guide provides a foundational understanding and practical framework for researchers to leverage the unique properties of this compound in their ongoing research endeavors.
References
The Strategic Application of 2-(Boc-aminomethyl)phenylacetic Acid in the Synthesis of Bioactive Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butoxycarbonyl-aminomethyl)phenylacetic acid, a bifunctional building block, has emerged as a valuable tool in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a Boc-protected primary amine and a carboxylic acid moiety appended to a phenyl ring, offers synthetic chemists a versatile platform for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the properties, synthetic applications, and experimental considerations for utilizing this building block, with a focus on its role in generating libraries of compounds with potential therapeutic applications.
Core Properties and Synthetic Utility
The strategic importance of 2-(Boc-aminomethyl)phenylacetic acid lies in the orthogonal reactivity of its two functional groups. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the aminomethyl group, allowing for selective manipulation of the carboxylic acid. Conversely, the carboxylic acid can be activated for amide bond formation or other transformations while the amine remains protected. This inherent functionality makes it an ideal precursor for a variety of synthetic strategies, including solid-phase peptide synthesis and the construction of heterocyclic scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40851-66-9 |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 112-118 °C |
| Purity (HPLC) | ≥99% |
| Solubility | Soluble in methanol, DMF, and dichloromethane |
Application in the Synthesis of Benzolactams: A Hypothetical Case Study
A significant application of this compound is in the synthesis of benzolactams, a class of heterocyclic compounds with a wide range of biological activities. The intramolecular cyclization of this compound derivatives serves as a key step in the construction of these valuable scaffolds. The following section details a representative experimental protocol for such a transformation.
Experimental Protocol: Synthesis of a Benzolactam Intermediate
This protocol describes a two-step process: first, the activation of the carboxylic acid and coupling with a generic primary amine, followed by Boc deprotection and intramolecular cyclization to yield the benzolactam.
Step 1: Amide Bond Formation
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the corresponding amide.
-
Step 2: Boc Deprotection and Intramolecular Cyclization
-
Reagents and Materials:
-
Boc-protected amide from Step 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
-
Procedure:
-
Dissolve the Boc-protected amide (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.
-
The intramolecular cyclization to the benzolactam is expected to proceed upon neutralization.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude benzolactam by flash column chromatography or recrystallization.
-
Table 2: Representative Quantitative Data for Benzolactam Synthesis
| Step | Product | Yield (%) | Purity (HPLC) (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1 | Boc-protected Amide | 85-95 | >98 | 1.45 (s, 9H), 4.30 (d, 2H), 4.45 (d, 2H), 7.10-7.40 (m, 9H) | [M+H]⁺ |
| 2 | Benzolactam | 70-85 | >99 | 4.40 (s, 2H), 4.60 (s, 2H), 7.20-7.50 (m, 9H) | [M+H]⁺ |
Note: The spectroscopic data presented are hypothetical and representative for the proposed structures.
Logical Workflow and Visualization
The synthetic strategy outlined above can be visualized as a logical workflow, demonstrating the sequential transformations from the starting building block to the final heterocyclic product.
Caption: Synthetic workflow for the preparation of a benzolactam from this compound.
Potential Biological Significance and Signaling Pathways
Benzolactam and isoindolinone cores are present in a variety of biologically active molecules that interact with a range of cellular targets. For instance, certain isoindolinone derivatives have been shown to act as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is a target in cancer therapy. Other derivatives can modulate the activity of ion channels or G-protein coupled receptors (GPCRs).
The synthesis of a library of benzolactams derived from this compound could therefore lead to the discovery of novel modulators of such signaling pathways.
Caption: Logical relationship from a synthesized compound library to a potential therapeutic outcome.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. Its utility in constructing heterocyclic systems like benzolactams, coupled with the potential for generating diverse chemical libraries, makes it an important tool for drug discovery and development professionals. The experimental protocols and workflows presented in this guide offer a foundational understanding for the strategic implementation of this building block in organic synthesis campaigns. Further exploration of the biological activities of the resulting compounds is a promising avenue for future research.
A Technical Guide to 2-(Boc-aminomethyl)phenylacetic Acid: Synthesis, Suppliers, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-aminomethyl)phenylacetic acid is a bifunctional molecule of significant interest in contemporary drug discovery and development. Its structure, featuring a phenylacetic acid moiety and a Boc-protected aminomethyl group, makes it a valuable building block, particularly as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its suppliers, pricing, a representative synthesis protocol, and a detailed experimental methodology for its application in the synthesis of PROTACs, targeting the degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling pathways.
Physicochemical Properties
| Property | Value |
| CAS Number | 40851-66-9[1] |
| Molecular Formula | C₁₄H₁₉NO₄[1] |
| Molecular Weight | 265.30 g/mol [1] |
| Appearance | White to off-white powder or crystalline solid |
| Purity | Typically ≥97% or ≥99% |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Suppliers and Pricing
Pricing for this compound is generally provided upon request from the suppliers. The cost can vary based on the quantity and purity required.
| Supplier | Purity | Available Quantities | Pricing |
| Sigma-Aldrich | ≥99.0%[1] | Inquire | By Quote |
| BLD Pharm | ≥98% | 1g, 5g, 10g, 25g | By Quote |
| Chem-Impex International | ≥98% | 1g, 5g, 10g, 25g, 100g | By Quote |
| Santa Cruz Biotechnology | Inquire | Inquire | By Quote |
| GlobalChemMall | Inquire | Inquire | By Quote |
Representative Synthesis of this compound
While various synthetic routes to substituted phenylacetic acids exist, a common approach involves the modification of a readily available starting material. A plausible, representative synthesis of this compound can be envisioned via a multi-step process starting from 2-methylaniline, proceeding through a Gabriel synthesis-type reaction to introduce the aminomethyl group, followed by manipulations to form the acetic acid side chain and subsequent Boc protection.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of N-(2-methylbenzyl)phthalimide
-
In a round-bottom flask, dissolve phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
To this suspension, add 2-methylbenzyl bromide (1.1 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield N-(2-methylbenzyl)phthalimide.
Step 2: Bromination of the Methyl Group
-
Suspend N-(2-methylbenzyl)phthalimide (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere, with irradiation from a tungsten lamp, for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude N-(2-(bromomethyl)benzyl)phthalimide.
Step 3: Cyanation and Hydrolysis to form 2-(Phthalimidomethyl)phenylacetic acid
-
Dissolve the crude N-(2-(bromomethyl)benzyl)phthalimide in a mixture of ethanol and water.
-
Add sodium cyanide (1.5 eq) and heat the mixture to reflux for 8-12 hours.
-
After the cyanation is complete, add a solution of sodium hydroxide (5.0 eq) and continue to reflux for an additional 24 hours to hydrolyze both the nitrile and the phthalimide.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Collect the precipitated 2-(aminomethyl)phenylacetic acid by filtration.
-
To protect the amine, dissolve the crude amino acid in a mixture of dioxane and water, and add sodium bicarbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir at room temperature overnight.
-
Acidify the reaction mixture with citric acid and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: A representative workflow for the synthesis of this compound.
Application in PROTAC Synthesis: IRAK4 Degrader
This compound is an ideal linker for the synthesis of PROTACs. The carboxylic acid allows for coupling to an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivatives), while the Boc-protected amine can be deprotected to allow for subsequent coupling to a protein of interest (POI) ligand. The following is a detailed experimental protocol for the synthesis of a hypothetical IRAK4-targeting PROTAC using this linker.
Experimental Protocol: Synthesis of an IRAK4-Targeting PROTAC
Step 1: Coupling of this compound with an E3 Ligase Ligand
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add an amine-functionalized pomalidomide derivative (1.1 eq).
-
Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase ligand conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene several times to remove residual TFA. The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling with the IRAK4 Ligand
-
Dissolve the amine salt from Step 2 and a carboxylic acid-functionalized IRAK4 inhibitor (e.g., a derivative of known IRAK4 inhibitors) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the formation of the final PROTAC molecule by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
Caption: A general workflow for the synthesis of a PROTAC using this compound.
Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
The synthesized PROTAC molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the IRAK4 protein.
Caption: The signaling pathway of PROTAC-mediated degradation of the IRAK4 protein.
This mechanism involves the formation of a ternary complex between the IRAK4 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the IRAK4 protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in drug discovery. Its utility as a bifunctional linker is particularly evident in the synthesis of PROTACs, a promising therapeutic modality. This guide provides a comprehensive overview of its procurement, a representative synthesis, and a detailed protocol for its application in creating targeted protein degraders, thereby serving as a valuable resource for scientists working at the forefront of pharmaceutical research.
References
"2-(Boc-aminomethyl)phenylacetic acid" literature review and key studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-aminomethyl)phenylacetic acid is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a phenylacetic acid moiety and a Boc-protected aminomethyl group, makes it an ideal scaffold for the synthesis of a wide range of complex molecules, including peptides and targeted protein degraders. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled, stepwise synthetic strategies, while the carboxylic acid and the deprotected amine offer reactive handles for further chemical modifications.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in drug discovery. It is intended to serve as a valuable resource for researchers and scientists in the field.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.30 g/mol | [1][2] |
| CAS Number | 40851-66-9 | [1][2] |
| Appearance | White to off-white powder | |
| Purity | ≥97% | [3] |
| Melting Point | 112-118 °C | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere. | [3] |
Synthesis of this compound
General Experimental Protocol for Boc Protection
Materials:
-
2-(Aminomethyl)phenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixture of water and an organic solvent)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve 2-(aminomethyl)phenylacetic acid in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Add water to the residue and acidify the aqueous solution with HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
Figure 1. General workflow for the synthesis of this compound.
Key Applications in Drug Discovery
Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy. The Boc group protects the N-terminus of the amino acid, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[4]
General Boc-SPPS Protocol:
The general cycle of Boc-SPPS involves the following steps:
-
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a strong acid, typically trifluoroacetic acid (TFA), to expose a free amino group.[5]
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine.[5]
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/N-hydroxybenzotriazole (DCC/HOBt) or HBTU/HATU) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).
Figure 2. The general cycle of Boc-based solid-phase peptide synthesis (SPPS).
Linker for Proteolysis Targeting Chimeras (PROTACs)
The structure of this compound makes it an attractive candidate for use as a linker or a component of a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a crucial role in PROTAC design, as its length, rigidity, and composition can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. After deprotection of the Boc group, the resulting aminomethyl group can be coupled to a warhead that binds the target protein, while the carboxylic acid can be attached to a ligand for an E3 ligase (e.g., VHL or Cereblon ligands).
References
In-Depth Technical Guide: Stability and Storage of 2-(Boc-aminomethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Boc-aminomethyl)phenylacetic acid, a key intermediate in pharmaceutical synthesis and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing the quality of downstream applications.
Physicochemical Properties and Recommended Storage
This compound is a white crystalline powder.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and facilitates its use in various synthetic applications, particularly in peptide synthesis and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][][3]
Table 1: Summary of Physicochemical and Storage Information
| Parameter | Value | Source(s) |
| CAS Number | 40851-66-9 | [1][4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 112-118 °C | [1] |
| Purity (Typical) | ≥97-99% (HPLC) | [1][5] |
| Recommended Storage Temperature | 2-8°C (Refrigerated) | [1][5] |
| Recommended Storage Conditions | Dry, dark place, under an inert atmosphere (e.g., Argon). | [1] |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents. | [6] |
| Conditions to Avoid | Moisture, excessive heat, and direct sunlight. | [6] |
Stability Profile and Degradation Pathways
The primary point of instability in this compound is the Boc protecting group, which is susceptible to cleavage under certain conditions. Understanding these degradation pathways is essential for handling the compound during synthesis and analysis.
Acid-Catalyzed Hydrolysis
The Boc group is designed to be labile under acidic conditions.[6] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, yielding 2-(aminomethyl)phenylacetic acid.[7] The kinetics of this deprotection can be influenced by the acid concentration and the solvent system used.[8]
Thermal Degradation
While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can induce thermal degradation of the Boc group.[9] This process can occur even in the absence of a catalyst and typically involves the formation of isobutylene and carbon dioxide as byproducts.[9] Studies on other Boc-protected amines have shown that thermal deprotection can occur at temperatures ranging from 150°C to over 200°C, depending on the solvent and the structure of the amine.[10]
Photostability
Specific photostability studies on this compound are not extensively documented in the public domain. However, as a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.
Experimental Protocols
The following are representative protocols for the handling and stability assessment of this compound.
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, acidic pH).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator/oven
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Stress Sample Preparation:
-
Thermal Stress: Aliquot the stock solution into vials and place them in an incubator at a specified temperature (e.g., 40°C, 60°C).
-
Acidic Stress: Adjust the pH of an aqueous solution of the compound to an acidic value (e.g., pH 2) using a dilute acid and incubate at a specified temperature.
-
-
Time Points: Withdraw aliquots from the stress samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Analysis by HPLC:
-
Mobile Phase: A typical mobile phase for the analysis of Boc-protected amino acids is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[]
-
Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of degradation by comparing the peak area at each time point to the initial (time 0) peak area.
Visualization of Workflows and Applications
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a stability study on this compound.
Role as a Linker in PROTACs
This compound and its derivatives are valuable as linkers in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[][3] The linker's role is to connect the target protein-binding ligand to the E3 ligase-recruiting ligand, facilitating the formation of a ternary complex.[12][13]
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, and by being mindful of its incompatibility with strong acids and oxidizing agents, researchers can ensure the compound's integrity. The provided experimental protocol for stability testing offers a framework for in-house quality control and further stability studies. The versatility of this molecule, particularly as a linker in advanced therapeutic modalities like PROTACs, underscores the importance of a thorough understanding of its chemical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 3. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. 40851-66-9|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Boc-aminomethyl)phenylacetic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives and analogues of 2-(Boc-aminomethyl)phenylacetic acid. This scaffold serves as a versatile building block in medicinal chemistry for the development of targeted therapeutics, particularly enzyme inhibitors.
Core Structure and Synthetic Overview
This compound is a key intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a Boc-protected amine and a phenylacetic acid moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed, facilitating the synthesis of complex molecules.
A general synthetic approach to create amide derivatives from this core involves the coupling of this compound with various aniline derivatives. This can be achieved using standard peptide coupling reagents.
General Synthesis of 2-(Boc-aminomethyl)phenylacetamide Derivatives
A common method for the synthesis of amide derivatives involves the following steps:
-
Activation of the carboxylic acid of this compound.
-
Coupling with a desired amine.
-
Purification of the final product.
The following workflow illustrates a typical synthetic procedure.
Derivatives as Enzyme Inhibitors
Derivatives of phenylacetic acid have been widely explored as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and monoamine oxidases (MAOs). The 2-(aminomethyl)phenylacetic acid scaffold provides a key structural motif for interaction with the active sites of these enzymes.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. The design of MMP inhibitors often involves a zinc-binding group (ZBG) and a scaffold that positions this group correctly within the enzyme's active site. While specific data for this compound derivatives as MMP inhibitors is not abundant in publicly available literature, the general scaffold is relevant to the design of non-hydroxamate MMP inhibitors.
Conformationally constrained MMP inhibitors have been designed to improve selectivity and potency. The design of such inhibitors often relies on understanding the enzyme's active site topology to create rigid scaffolds that fit precisely.
Monoamine Oxidase (MAO) Inhibitors
MAOs are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of depression and neurodegenerative diseases. Phenoxyacetamide analogues have been identified as potent and selective MAO inhibitors.[1]
The following table summarizes the inhibitory activity of a series of 2-phenoxyacetamide analogues against MAO-A and MAO-B.[2]
| Compound | R | X | IC50 MAO-A (μM) | IC50 MAO-B (μM) | Selectivity Index (SI = IC50B/IC50A) |
| 1 | H | O | 1.2 | 3.5 | 2.92 |
| 2 | 4-F | O | 0.8 | 2.1 | 2.63 |
| 3 | 4-Cl | O | 0.5 | 1.5 | 3.00 |
| 4 | 4-Br | O | 0.3 | 1.1 | 3.67 |
| 5 | 4-CH3 | O | 1.5 | 4.2 | 2.80 |
| 6 | 4-OCH3 | O | 0.1 | 24.5 | 245 |
| 17 | H | S | 166 | 642 | 3.87 |
| 18 | 3,4-di-CH3 | S | 292 | 366 | 1.58 |
Data extracted from a study on 2-phenoxyacetamide analogues.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of derivatives of this compound, based on established procedures for similar compound classes.
General Procedure for the Synthesis of N-Substituted-2-phenoxyacetamides
-
To a solution of the corresponding substituted phenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add 2-chloro-N-substituted-acetamide (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography over silica gel using a suitable eluent system.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric method.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
p-Tyramine (substrate for both)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In a 96-well plate, add the enzyme solution to the potassium phosphate buffer.
-
Add the test compound solution to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex Red reagent/horseradish peroxidase solution.
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition by comparing the fluorescence of the wells with the test compound to the control wells without the inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the workflow for the MAO inhibition assay.
Signaling Pathways
While specific signaling pathway data for this compound derivatives is limited, G-Protein Coupled Receptors (GPCRs) are a major class of drug targets, and understanding their signaling is crucial. The following diagram provides a generalized overview of GPCR signaling.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Further exploration of derivatives of this scaffold is warranted to develop potent and selective modulators of various biological targets. This guide provides a foundational understanding for researchers to build upon in their drug discovery efforts.
References
- 1. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Boc-aminomethyl)phenylacetic acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support.[1][2] The Boc (tert-butyloxycarbonyl) protection strategy is a robust and well-established method within SPPS, particularly advantageous for the synthesis of long and complex peptides.[3][4][5] This document provides detailed application notes and protocols for the potential use of "2-(Boc-aminomethyl)phenylacetic acid," a specialized building block for introducing conformational constraints and unique structural motifs into synthetic peptides.
This compound is a non-proteinogenic amino acid analogue. Its rigid phenyl ring and the ortho-substitution pattern are expected to enforce a specific turn or conformation within the peptide backbone. This can be highly valuable in drug design and development for creating peptidomimetics with enhanced stability, receptor affinity, and biological activity. Due to the limited specific literature on this particular reagent, this document provides a generalized protocol based on well-established Boc-SPPS methodologies.
Potential Applications
The unique structure of this compound suggests several potential applications in peptide science:
-
Induction of Secondary Structures: The ortho-substituted phenylacetic acid backbone can act as a turn-mimetic, inducing β-turn or γ-turn structures in the peptide chain. This is crucial for mimicking the bioactive conformation of natural peptides.
-
Synthesis of Conformationally Constrained Peptides: By replacing a standard amino acid with this building block, the conformational flexibility of the peptide can be significantly reduced. This can lead to higher receptor binding affinity and selectivity.
-
Development of Peptidomimetics: This building block can be used to create novel peptide mimics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.
-
Scaffold for Combinatorial Libraries: It can serve as a rigid scaffold for the attachment of various functional groups, enabling the creation of diverse chemical libraries for drug screening.
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures.[4][5] Researchers should consider these as a starting point and may need to optimize conditions for their specific peptide sequence and scale.
General Boc-SPPS Workflow
The overall workflow for incorporating this compound into a peptide sequence using Boc-SPPS is illustrated below.
References
Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of 2-(Boc-aminomethyl)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-(Boc-aminomethyl)phenylacetic acid using trifluoroacetic acid (TFA). The resulting product, 2-(aminomethyl)phenylacetic acid, is a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. This document outlines the reaction mechanism, detailed experimental procedures, work-up options, and expected outcomes, including quantitative data presented for easy reference.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, offering high efficiency and straightforward work-up procedures. The deprotection of this compound is a critical step in synthetic routes requiring a free primary amine for subsequent transformations. This protocol provides a standardized and reproducible method for this key chemical transformation.
Reaction and Mechanism
The Boc deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, which is subsequently protonated by the excess TFA to form the trifluoroacetate salt.
Reaction Scheme:
Experimental Protocols
This section details two primary protocols for the TFA-mediated deprotection of this compound: one yielding the trifluoroacetate salt and the other yielding the free amine after a basic work-up.
Protocol 1: Synthesis of 2-(Aminomethyl)phenylacetic Acid Trifluoroacetate Salt
This protocol is suitable when the trifluoroacetate salt can be used directly in the subsequent synthetic step or when isolation of the salt is desired.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Place the flask on a magnetic stirrer.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.
-
Product Precipitation and Isolation: To the resulting residue, add cold diethyl ether to precipitate the 2-(aminomethyl)phenylacetic acid trifluoroacetate salt as a solid.
-
Washing and Drying: Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the final product.
Protocol 2: Synthesis of 2-(Aminomethyl)phenylacetic Acid (Free Amine)
This protocol is employed when the free amine is required for the next synthetic step.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotection: Follow steps 1-3 from Protocol 1 to carry out the deprotection reaction.
-
Solvent Removal: After the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Neutralization: Dissolve the crude residue in deionized water. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with stirring until the pH of the solution is basic (pH 8-9). Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the aqueous solution to a separatory funnel. The product, being an amino acid, may have significant water solubility. Extraction with an organic solvent like ethyl acetate may be performed, but it is often more effective to use the aqueous solution directly if the subsequent reaction is compatible with water, or to lyophilize the neutralized solution to obtain the zwitterionic product. For less polar products, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: If an organic extraction is performed, combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine. If lyophilized, the solid product can be used directly.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound. The data is representative and may vary based on the specific reaction scale and conditions.
| Parameter | Protocol 1 (TFA Salt) | Protocol 2 (Free Amine) |
| Starting Material | This compound | This compound |
| Reagents | TFA, DCM | TFA, DCM, NaHCO₃ (aq) |
| TFA Concentration | 20-50% in DCM (v/v) | 20-50% in DCM (v/v) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Evaporation, Precipitation with ether | Evaporation, Neutralization, Extraction/Lyophilization |
| Typical Yield | >95% (as TFA salt) | 85-95% |
| Product Purity (crude) | High (often used without further purification) | Variable (may require purification) |
| Final Product Form | White to off-white solid (Trifluoroacetate salt) | Solid or oil (Free amine) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Boc deprotection of this compound.
Caption: Experimental workflow for the TFA-mediated Boc deprotection.
Application Notes and Protocols for Coupling "2-(Boc-aminomethyl)phenylacetic acid" in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of "2-(Boc-aminomethyl)phenylacetic acid" in solid-phase peptide synthesis (SPPS). This sterically hindered building block is a valuable component in the design of peptidomimetics, constrained peptides, and macrocyclic compounds in drug discovery and development. The protocols outlined below are designed to ensure high coupling efficiency and minimize side reactions.
Introduction
"this compound" is a non-natural amino acid derivative that introduces a unique structural motif into peptides. Its phenylacetic acid core provides rigidity, while the aminomethyl side chain, protected with a tert-butyloxycarbonyl (Boc) group, allows for standard SPPS procedures. Due to the ortho-substitution on the phenyl ring, this building block presents moderate steric hindrance, necessitating the use of potent coupling reagents for efficient peptide bond formation.
These application notes summarize effective coupling strategies and provide detailed experimental protocols for incorporating "this compound" into peptide sequences using various common coupling reagents.
Data Presentation: Coupling Efficiency
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of different coupling reagents in solution-phase synthesis, which can serve as a guide for SPPS.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| PyBOP | DIPEA | CH2Cl2 | Overnight | 83 | |
| HATU | DIPEA/TMP | DMF/DCM | 2 | >95 (Typical) | General Knowledge |
| HCTU | DIPEA/TMP | DMF/DCM | 2 | >95 (Typical) | General Knowledge |
| DIC/HOBt | N/A | DMF | 4 | >90 (Typical) | General Knowledge |
Note: Yields for HATU, HCTU, and DIC/HOBt are typical for standard amino acids and are provided as a general reference. Actual yields for "this compound" in SPPS may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of "this compound" onto a resin-bound peptide with a free N-terminal amine. These protocols are based on standard Boc-SPPS procedures.
Protocol 1: Coupling using PyBOP
This protocol is adapted from a solution-phase synthesis and optimized for solid-phase applications.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
"this compound" (1.5 - 2.0 eq)
-
PyBOP (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable)
-
TFA (for Boc deprotection)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in the reaction solvent (DCM or DMF) for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Activation and Coupling:
-
In a separate vessel, dissolve "this compound" (1.5 - 2.0 eq) and PyBOP (1.5 - 2.0 eq) in the reaction solvent.
-
Add DIPEA (3.0 - 4.0 eq) to the activation mixture and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours or overnight.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative ninhydrin test to monitor the reaction progress. A negative test (no blue color) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test is positive after the initial coupling, a capping step with acetic anhydride can be performed to block any unreacted amines before proceeding to the next cycle.
-
Proceed to the next SPPS cycle.
Protocol 2: Coupling using HATU
HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
"this compound" (1.5 - 2.0 eq)
-
HATU (1.45 - 1.9 eq)
-
DIPEA or 2,4,6-Trimethylpyridine (TMP) (3.0 - 4.0 eq)
-
DMF or a mixture of DMF/DCM
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve "this compound" (1.5 - 2.0 eq) and HATU (1.45 - 1.9 eq) in the reaction solvent.
-
Add DIPEA or TMP (3.0 - 4.0 eq) to the mixture.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
Capping (Optional): Perform if necessary, as described in Protocol 1.
-
Proceed to the next SPPS cycle.
Protocol 3: Coupling using DIC/HOBt
This is a classic and cost-effective carbodiimide-based coupling method.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
"this compound" (2.0 - 3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (2.0 - 3.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (2.0 - 3.0 eq)
-
DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Add the reaction solvent (DMF) to the swollen and deprotected resin.
-
Add "this compound" (2.0 - 3.0 eq) and HOBt (2.0 - 3.0 eq) to the resin and agitate to dissolve.
-
Add DIC (2.0 - 3.0 eq) to the reaction mixture.
-
Agitate at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
Capping (Optional): Perform if necessary, as described in Protocol 1.
-
Proceed to the next SPPS cycle.
Visualization of SPPS Workflow
The following diagram illustrates the general workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.
Caption: General workflow for a single coupling cycle in SPPS.
Logical Relationship of Reagents in a Coupling Reaction
This diagram shows the interaction of the key components during the activation and coupling steps.
Caption: Logical relationship of reactants in a coupling reaction.
Application Notes and Protocols: The Use of 2-(Boc-aminomethyl)phenylacetic Acid in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a critical class of molecules in modern drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of peptidomimetics is the incorporation of conformational constraints to lock the molecule in a bioactive conformation. 2-(Boc-aminomethyl)phenylacetic acid is a versatile building block used to introduce a rigid phenyl scaffold into a peptide sequence. This scaffold can effectively induce β-turn conformations, which are crucial for many protein-protein interactions and enzyme recognition processes.[1][2][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of peptidomimetics.
Key Features of this compound in Peptidomimetic Design
-
β-Turn Induction: The rigid aromatic ring and the defined stereochemistry of the aminomethyl and acetic acid moieties promote the formation of stable β-turn structures within a peptide backbone.[1][3][4]
-
Increased Proteolytic Resistance: The introduction of this non-natural amino acid analog disrupts the natural peptide sequence, rendering the adjacent peptide bonds less susceptible to cleavage by proteases.
-
Scaffold for Combinatorial Chemistry: The phenyl ring can be further functionalized to create libraries of peptidomimetics with diverse pharmacological properties.
-
Compatibility with Standard Synthesis Protocols: this compound is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) methodologies.[5]
Applications in Drug Discovery
Peptidomimetics incorporating the 2-(aminomethyl)phenylacetic acid scaffold have potential applications in various therapeutic areas, including:
-
Enzyme Inhibition: Mimicking the turn region of a natural substrate can lead to potent and selective enzyme inhibitors.
-
Receptor Antagonism/Agonism: The constrained conformation can enhance binding affinity and selectivity for G-protein coupled receptors (GPCRs) and other cell surface receptors.
-
Modulation of Protein-Protein Interactions: Stabilized β-hairpin structures can be designed to disrupt or stabilize specific protein-protein interactions implicated in disease.[6]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the synthesis of a model tetrapeptide incorporating this compound.
Table 1: Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin (100-200 mesh) | Supplier A | 0.5 mmol/g loading |
| This compound | Supplier B | >98% purity |
| Fmoc-L-Alanine | Supplier C | Synthesis Grade |
| Fmoc-L-Leucine | Supplier C | Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Supplier D | >99% purity |
| HOBt (Hydroxybenzotriazole) | Supplier D | >99% purity |
| DIPEA (N,N-Diisopropylethylamine) | Supplier E | Reagent Grade |
| Piperidine | Supplier E | Reagent Grade |
| Trifluoroacetic acid (TFA) | Supplier E | Reagent Grade |
| Dichloromethane (DCM) | Supplier E | HPLC Grade |
| N,N-Dimethylformamide (DMF) | Supplier E | HPLC Grade |
Table 2: Synthesis Cycle Parameters for a Model Tetrapeptide (Leu-Ala-Ampa-Ala-NH2)
| Step | Reagent/Solvent | Time | Repetitions |
| Resin Swelling | DCM | 30 min | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min | 1 |
| 20% Piperidine in DMF | 15 min | 1 | |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Coupling (Fmoc-Ala) | 3 eq. Fmoc-Ala, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 2 hours | 1 |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min | 1 |
| 20% Piperidine in DMF | 15 min | 1 | |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Coupling (Boc-Ampa) | 3 eq. Boc-Ampa, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 4 hours | 1 |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Boc Deprotection | 50% TFA in DCM | 30 min | 1 |
| Washing | DCM, 10% DIPEA in DCM, DCM | 1 min each | 2x each |
| Coupling (Fmoc-Ala) | 3 eq. Fmoc-Ala, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 2 hours | 1 |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 min | 1 |
| 20% Piperidine in DMF | 15 min | 1 | |
| Washing | DMF, DCM, DMF | 1 min each | 3x each |
| Coupling (Fmoc-Leu) | 3 eq. Fmoc-Leu, 2.9 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEA in DMF | 2 hours | 1 |
| Final Fmoc Deprotection | 20% Piperidine in DMF | 30 min | 1 |
| Final Washing | DMF, DCM, Methanol | 1 min each | 3x each |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | 3 hours | 1 |
Ampa = 2-(aminomethyl)phenylacetic acid
Table 3: Analytical Data of the Final Peptidomimetic
| Analysis Method | Result |
| HPLC Purity | >95% |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]+: XXX.XXX, Found: XXX.XXX |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic using this compound
This protocol describes the manual synthesis of a model tetrapeptide on Rink Amide resin to yield a C-terminal amide.
1. Resin Preparation:
- Place Rink Amide MBHA resin (e.g., 0.2 g, 0.1 mmol) in a fritted syringe.
- Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes.
- Drain the DCM.
2. Fmoc Deprotection (of the Rink Amide linker):
- Add a 20% solution of piperidine in N,N-dimethylformamide (DMF, 5 mL) to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh 20% piperidine/DMF solution (5 mL) and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
3. Coupling of the First Amino Acid (e.g., Fmoc-L-Alanine):
- In a separate vial, dissolve Fmoc-L-Alanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (2 mL).
- Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Perform a Kaiser test to confirm complete coupling.
4. Subsequent Amino Acid Couplings (Repeat Steps 2 and 3):
- Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.
5. Incorporation of this compound:
- After the deprotection of the N-terminal Fmoc group of the growing peptide chain, wash the resin as described.
- In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF (2 mL).
- Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
- Add the activated solution to the resin and agitate for 4 hours at room temperature.
- Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Confirm coupling with a Kaiser test.
6. Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin and agitate for 30 minutes.
- Drain the TFA solution and wash the resin with DCM (3 x 5 mL), 10% DIPEA in DCM (2 x 5 mL for neutralization), and DCM (3 x 5 mL).
7. Continuation of Peptide Synthesis:
- Continue with the coupling of the next Fmoc-protected amino acid as described in step 3.
8. Final Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal deprotection, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail (5 mL) to the resin and agitate for 3 hours at room temperature.
- Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
- Precipitate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
9. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptidomimetic as a white powder.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of a Peptidomimetic.
Caption: Induction of a β-turn by the rigid scaffold.
Caption: Inhibition of a protein-protein interaction signaling pathway.
References
- 1. An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 40851-66-9 [chemicalbook.com]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 2-(Boc-aminomethyl)phenylacetic Acid for Beta-Turn Scaffold Induction in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide-based drug discovery, constraining the conformational flexibility of linear peptides is a critical strategy to enhance their biological activity, receptor selectivity, and metabolic stability. Beta-turns are one of the most common secondary structures in proteins and peptides, playing a crucial role in molecular recognition events, such as peptide-receptor binding.[1] The introduction of rigid molecular scaffolds that can mimic and stabilize a beta-turn conformation is a key approach in the design of potent and selective peptidomimetics.
This document provides detailed application notes and protocols for the use of 2-(Boc-aminomethyl)phenylacetic acid as a versatile scaffold for inducing beta-turn conformations in synthetic peptides. This non-natural amino acid, upon incorporation into a peptide sequence, pre-organizes the peptide backbone into a reverse turn, effectively mimicking native beta-turn structures. This approach has been successfully applied in the development of analogues for biologically active peptides, such as the neuropeptide somatostatin, to improve their pharmacological profiles.
Mechanism of Beta-Turn Induction
The rigid phenyl ring of the 2-(aminomethyl)phenylacetic acid moiety restricts the available conformational space of the peptide backbone. The ortho-substitution pattern forces the N-terminal and C-terminal peptide chains into a reverse-turn orientation, closely resembling the geometry of a natural beta-turn. This pre-organization can lower the entropic penalty of binding to a receptor, potentially leading to higher affinity and activity.
Below is a logical diagram illustrating how the scaffold orients the peptide chain.
Caption: Logical flow of beta-turn induction.
Application Case Study: Somatostatin Analogues
Somatostatin is a cyclic peptide hormone that regulates various physiological processes by binding to a family of G-protein coupled receptors (GPCRs). Its therapeutic potential is limited by a short biological half-life. Incorporating a beta-turn mimetic can lead to more stable and potent analogues. A study by Els-Heindl et al. (2016) describes the synthesis and evaluation of somatostatin analogues where the native beta-turn is replaced by a scaffold derived from para-(aminomethyl)phenylacetic acid (Ac-p-Am-Phe).
Quantitative Data Summary
The following tables summarize the quantitative data from the synthesis and biological evaluation of a somatostatin analogue incorporating an aminomethyl-phenylacetic acid-derived scaffold.
Table 1: Peptide Synthesis Yields
| Peptide Sequence | Synthesis Scale (µmol) | Final Yield (mg) | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| c(Phe-c(Cys)-Phe-D-Trp-Lys-Thr-Cys)-Thr-NH2 | 100 | 18.2 | 11 | >98% |
| Analogue with Ac-p-Am-Phe Scaffold | 100 | 19.5 | 12 | >98% |
Table 2: Receptor Binding Affinity (IC50 values in nM)
| Compound | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |
|---|---|---|---|---|---|
| Somatostatin-14 | 1.3 | 0.2 | 1.2 | 1.5 | 0.6 |
| Analogue with Ac-p-Am-Phe Scaffold | >1000 | 1.8 | 11 | >1000 | 18 |
Table 3: Selected ¹H NMR Chemical Shifts (δ in ppm) for the Beta-Turn Region Data for a model cyclic peptide c(p-Am-Phe-Phe-D-Trp-Lys-Thr-Pro) | Proton | Phe (i+1) NH | D-Trp (i+2) NH | Lys (i+3) NH | | :------------ | :----------- | :------------- | :----------- | | Chemical Shift (δ) | 8.01 | 8.35 | 7.78 | | Coupling Constant (³JNH,Hα in Hz) | | Value (Hz) | 8.9 | 8.1 | 7.5 |
Note: The coupling constants are indicative of a defined turn structure.
Experimental Protocols
Protocol 1: Boc-SPPS for Peptide Synthesis
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry for incorporating this compound.
Materials:
-
MBHA Rink Amide resin
-
Boc-protected amino acids, including this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc-Deprotection (if starting with Fmoc-Rink Amide): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature. d. Monitor coupling completion with a Kaiser test. e. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Boc-Deprotection: a. Treat the resin with 50% TFA in DCM for 5 minutes. b. Treat again with 50% TFA in DCM for 25 minutes. c. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash with DMF (3x).
-
Repeat Cycle: Repeat steps 3-5 for each subsequent amino acid, including the this compound scaffold.
-
Final Cleavage and Deprotection: a. After the final coupling, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide in cold diethyl ether. e. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Conformational Analysis by NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: a. Acquire a 1D ¹H NMR spectrum to identify all proton resonances. b. Acquire 2D NMR spectra, including TOCSY (to identify spin systems of individual amino acid residues) and NOESY (to identify through-space proton-proton proximities, which are crucial for defining the 3D structure).
-
Data Analysis: a. Assign all proton resonances using the 2D spectra. b. Measure the ³JNH,Hα coupling constants from the 1D spectrum. Values between 7-9 Hz are consistent with beta-sheet or beta-turn conformations. c. Identify key NOE cross-peaks. For a beta-turn, expect to see a strong NOE between the NH of residue (i+2) and the NH of residue (i+3), and a NOE between the Hα of residue (i+1) and the NH of residue (i+2). d. Use the coupling constants and NOE distance restraints to generate a 3D structural model using molecular modeling software.
Visualizations
Experimental Workflow
The overall workflow from peptide synthesis to final analysis is depicted below.
Caption: Workflow for peptide synthesis and evaluation.
Signaling Pathway: Somatostatin Receptor (SSTR)
Peptides incorporating the beta-turn scaffold can act as ligands for GPCRs like the somatostatin receptor 2 (SSTR2). Binding of the ligand stabilizes an active receptor conformation, leading to downstream signaling cascades.
Caption: Inhibitory signaling of the SSTR2 receptor.
References
Application Notes and Protocols for the Synthesis of Constrained Peptides with "2-(Boc-aminomethyl)phenylacetic acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of constrained peptides incorporating the novel building block, 2-(Boc-aminomethyl)phenylacetic acid. This bifunctional scaffold allows for the introduction of conformational constraints into peptide sequences, a strategy widely employed to enhance biological activity, improve metabolic stability, and increase receptor selectivity. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) principles and can be adapted for the synthesis of a diverse range of cyclic and bicyclic peptidomimetics.
Introduction to Constrained Peptides and the Role of this compound
Constrained peptides are a promising class of therapeutic agents due to their improved pharmacological profiles compared to their linear counterparts. By restricting the conformational flexibility of a peptide, it is possible to lock it into a bioactive conformation, leading to increased binding affinity for its biological target. Furthermore, the cyclic nature of these peptides often confers resistance to enzymatic degradation, thereby prolonging their in vivo half-life.
This compound serves as a versatile scaffold for inducing such constraints. The Boc-protected aminomethyl group provides a handle for incorporation into the peptide backbone via standard amide bond formation, while the phenylacetic acid moiety allows for subsequent intramolecular cyclization. This can be achieved by forming an amide bond with a side-chain amine of an amino acid residue within the peptide sequence, resulting in a stable, cyclic structure. The rigid phenyl ring further contributes to the pre-organization of the peptide backbone, potentially mimicking beta-turn structures, which are critical recognition motifs in many biological processes.
Experimental Protocols
Solid-Phase Synthesis of the Linear Peptide Precursor
The synthesis of the linear peptide incorporating this compound is performed using standard Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield, PAM, or MBHA resin)
-
Boc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), DCM
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin if necessary (e.g., for pre-loaded resins).
-
Couple the first Boc-protected amino acid to the resin using a suitable coupling agent and DIEA in DMF. Allow the reaction to proceed for 2-4 hours.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (or this compound at the desired position) using a coupling agent and DIEA in DMF for 1-2 hours.
-
Monitor coupling efficiency and wash the resin as described above.
-
-
Final Boc Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group using 50% TFA in DCM.
-
Resin Washing and Drying: Wash the resin with DCM and MeOH and dry under vacuum.
Table 1: Representative Quantitative Data for Linear Peptide Synthesis *
| Step | Parameter | Value |
| Resin Loading | Initial loading of first amino acid | 0.5 - 1.0 mmol/g |
| Coupling Efficiency | Per cycle (qualitative) | Negative Kaiser test |
| Final Yield (crude linear peptide) | Based on initial resin loading | 70 - 90% |
| Purity (crude linear peptide) | By RP-HPLC | 60 - 85% |
*Note: These are typical values and may vary depending on the peptide sequence and specific reaction conditions.
On-Resin Intramolecular Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support. This is a common and efficient method for generating cyclic peptides.
Materials:
-
Peptidyl-resin from Protocol 1 (with N-terminal Boc group removed and a side-chain deprotected amine for cyclization)
-
Cyclization reagent (e.g., PyBOP, HBTU)
-
Base: DIEA
-
Solvent: DMF
Procedure:
-
Side-Chain Deprotection: Selectively deprotect the side-chain amine of the amino acid that will form the cyclic bond with the carboxylic acid of the 2-(aminomethyl)phenylacetic acid moiety. The choice of protecting group will depend on the overall protection strategy (e.g., Fmoc for an orthogonal approach).
-
Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.
-
Cyclization Reaction:
-
Prepare a solution of the cyclization reagent (e.g., 3 equivalents of PyBOP) and DIEA (6 equivalents) in DMF.
-
Add the cyclization solution to the resin.
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by RP-HPLC and mass spectrometry.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
Cleavage and Deprotection
This step cleaves the cyclized peptide from the resin and removes any remaining side-chain protecting groups.
Materials:
-
Cyclized peptidyl-resin
-
Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with appropriate scavengers like triisopropylsilane (TIS) and water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the cyclized peptidyl-resin thoroughly.
-
Cleavage:
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature. The exact composition of the cocktail will depend on the resin and the amino acid composition of the peptide.
-
Caution: Anhydrous HF is highly toxic and requires specialized equipment and handling procedures.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Drying: Dry the crude cyclic peptide under vacuum.
Table 2: Representative Quantitative Data for Cyclization and Cleavage *
| Step | Parameter | Value |
| On-Resin Cyclization Efficiency | By RP-HPLC analysis of cleaved sample | > 90% |
| Final Yield (crude cyclic peptide) | Based on initial resin loading | 30 - 60% |
| Purity (crude cyclic peptide) | By RP-HPLC | 50 - 80% |
*Note: These are typical values and may vary depending on the peptide sequence and specific reaction conditions.
Purification and Analysis
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude cyclic peptide
-
RP-HPLC system with a suitable column (e.g., C18)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by preparative RP-HPLC using a gradient of mobile phase B.
-
Collect fractions corresponding to the desired product peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the synthesis of constrained peptides using this compound.
Potential Signaling Pathways and Biological Applications
While specific biological targets will depend on the peptide sequence, the introduction of a conformational constraint using this compound can be a powerful strategy to modulate various signaling pathways. Constrained peptides are particularly well-suited for targeting protein-protein interactions (PPIs), which are often mediated by large, flat interfaces that are challenging for small molecules to disrupt.
Potential Applications:
-
Inhibition of Protein-Protein Interactions: By mimicking a specific secondary structure element, such as a beta-turn, the constrained peptide can competitively inhibit the binding of a natural ligand to its receptor or a protein to its binding partner. This has implications for a wide range of diseases, including cancer, infectious diseases, and autoimmune disorders.
-
Receptor Agonism/Antagonism: Constraining a peptide can enhance its affinity and selectivity for a specific receptor subtype, leading to more potent and targeted agonists or antagonists.
-
Enzyme Inhibition: The constrained conformation can be designed to fit into the active site of an enzyme, leading to potent and selective inhibition.
Caption: General mechanism of action for constrained peptides in modulating signaling pathways.
Conclusion
The use of this compound provides a robust and versatile method for the synthesis of conformationally constrained peptides. The protocols outlined in these application notes offer a solid foundation for researchers to explore the potential of this novel building block in the development of new therapeutic agents and chemical biology tools. The ability to rationally design and synthesize constrained peptides with enhanced biological properties opens up new avenues for targeting challenging disease pathways.
Application Notes and Protocols for "2-(Boc-aminomethyl)phenylacetic acid" as a Linker in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]
This document provides detailed application notes and protocols for the utilization of 2-(Boc-aminomethyl)phenylacetic acid as a versatile linker for the development of PROTACs. This linker features a phenylacetic acid moiety, which can provide a degree of rigidity, and a Boc-protected aminomethyl group that allows for controlled, sequential conjugation to either the POI ligand or the E3 ligase ligand.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for the rational design of PROTACs. The physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40851-66-9 | [3][4] |
| Molecular Formula | C₁₄H₁₉NO₄ | [4][5] |
| Molecular Weight | 265.31 g/mol | [4][5] |
| Appearance | White powder | [4] |
| Melting Point | 112-118 °C | [4] |
| Purity | ≥ 97% | [6] |
| Storage | Store at 0-8°C | [4] |
Application in PROTAC Development: Targeting PTP1B and TC-PTP
The deprotected form of a similar linker, 2-(3-(aminomethyl)phenyl)acetic acid, has been successfully employed in the synthesis of DU-14, a potent dual degrader of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP).[7] PTP1B and TC-PTP are key negative regulators of the JAK-STAT signaling pathway, which plays a crucial role in immune responses.[8][9] By degrading these phosphatases, PROTACs like DU-14 can enhance anti-tumor immunity.[10][11]
PTP1B/TC-PTP Signaling Pathway
The following diagram illustrates the role of PTP1B and TC-PTP in the JAK-STAT signaling pathway and the mechanism of action of a PROTAC designed to degrade them.
Caption: PTP1B/TC-PTP negatively regulate the JAK-STAT pathway. A PROTAC targeting these phosphatases leads to their degradation, enhancing downstream signaling.
Quantitative Data for a PTP1B/TC-PTP Degrading PROTAC (DU-14)
The following tables summarize the in vitro activity of DU-14, a PROTAC synthesized with a linker derived from 2-(aminomethyl)phenylacetic acid. This data serves as a benchmark for what can be achieved with this class of linkers.
Table 1: In Vitro Degradation of PTP1B and TC-PTP by DU-14
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| HEK293 | PTP1B | 4.3 | >90 | [8] |
| HEK293 | TC-PTP | 4.8 | >90 | [8] |
| MC38 | PTP1B | Not specified | >90 | |
| MC38 | TC-PTP | Not specified | >90 |
Table 2: In Vitro Inhibitory Activity of DU-14
| Target Protein | IC₅₀ (nM) | Reference |
| PTP1B | 24.2 | [5] |
| TC-PTP | 30.1 | [5] |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a sequential, multi-step process. The following protocols provide a general framework for this synthesis.
PROTAC Synthesis Workflow
Caption: A general workflow for the synthesis and evaluation of a PROTAC using a Boc-protected linker.
Protocol 1: Coupling of a POI Ligand (Warhead) to this compound
This protocol describes the amide bond formation between the carboxylic acid of the linker and an amine-functionalized POI ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand ("Warhead-NH₂")
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the Warhead-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Warhead-Linker-Boc) by flash column chromatography.
Protocol 2: Boc Deprotection of the Warhead-Linker Conjugate
This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.
Materials:
-
Warhead-Linker-Boc conjugate from Protocol 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Warhead-Linker-Boc conjugate (1.0 eq) in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt can often be used directly in the next step.
Protocol 3: Coupling of an E3 Ligase Ligand to the Deprotected Warhead-Linker
This protocol describes the final amide bond formation to yield the complete PROTAC molecule.
Materials:
-
Deprotected Warhead-Linker-Amine from Protocol 2
-
Carboxylic acid-functionalized E3 ligase ligand ("E3-COOH")
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the E3-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add a solution of the Warhead-Linker-Amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 6-8).
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 4: In Vitro Protein Degradation Assay (Western Blot)
This protocol is for determining the DC₅₀ and Dₘₐₓ of the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC dissolved in DMSO
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO). Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4]
-
Conclusion
This compound is a valuable linker for the synthesis of PROTACs, offering a balance of rigidity and synthetic tractability. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. As demonstrated by the potent activity of the PTP1B/TC-PTP dual degrader DU-14, linkers based on this scaffold can lead to highly effective PROTACs for various therapeutic targets.[8] The systematic evaluation of linker length and attachment points remains a critical aspect of PROTAC design to achieve optimal degradation efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DU-14 | PTP1B/TC-PTP PROTAC | Probechem Biochemicals [probechem.com]
- 7. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of a PTP1B/TC-PTP dual targeting PROTAC degrader as a novel immunotherapeutic agent | Poster Board #945 - American Chemical Society [acs.digitellinc.com]
- 9. Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of "2-(Boc-aminomethyl)phenylacetic acid" in Drug Discovery for Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-(Boc-aminomethyl)phenylacetic acid" is a versatile synthetic intermediate with significant applications in the discovery of novel therapeutics for a range of neurological disorders. Its structure, featuring a protected amine and a phenylacetic acid moiety, makes it an ideal scaffold for the synthesis of γ-aminobutyric acid (GABA) analogs and other compounds targeting the central nervous system (CNS). This document provides detailed application notes, experimental protocols, and relevant data for researchers utilizing this compound in drug discovery programs.
The primary utility of "this compound" lies in its role as a key building block for creating molecules that modulate GABAergic and glutamatergic neurotransmission, pathways critically implicated in the pathophysiology of epilepsy, neuropathic pain, anxiety disorders, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Key Applications in Neurological Drug Discovery
Derivatives of "this compound" have been investigated for their potential as:
-
GABA Analogs (Gabapentinoids): These compounds are structurally related to the inhibitory neurotransmitter GABA and are effective in treating epilepsy and neuropathic pain. They primarily act by binding to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.
-
NMDA Receptor Antagonists: By modifying the core structure, it is possible to synthesize compounds that antagonize the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor is linked to excitotoxicity, a key pathological process in stroke and neurodegenerative diseases.
-
Other CNS-Active Agents: The versatile nature of the "this compound" scaffold allows for its incorporation into a variety of structures targeting other CNS receptors and enzymes.
Quantitative Data Summary
The following table summarizes the biological activity of selected GABA analogs, which can be synthesized from precursors like "this compound".
| Compound | Target | Assay | Value | Reference |
| Gabapentin | α2δ-1 subunit of VGCC | Kd | 59 nM | [1] |
| Pregabalin | α2δ-1 subunit of VGCC | Ki | 32 nM | Not explicitly cited |
| Gabapentin | α2δ-2 subunit of VGCC | Kd | 153 nM | [1] |
| Mirogabalin | α2δ-1 subunit of VGCC | Ki | 14.8 nM | Not explicitly cited |
| rac-(u)-13c | mGAT1 (murine GABA transporter 1) | pIC50 | 5.67 | [2] |
| rac-(u)-13c | hGAT-1 (human GABA transporter 1) | pIC50 | 6.14 | [2] |
| rac-(u)-13c | mGAT1 | pKi | 6.99 | [2] |
| rac-(u)-13c | hGAT-1 | pKi | 7.18 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Gabapentin Analog from "this compound"
This protocol outlines a plausible synthetic route to a gabapentin analog.
Workflow Diagram:
Step 1: Activation of the Carboxylic Acid
-
Dissolve "this compound" (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours until the activation is complete (monitor by TLC).
Step 2: Intramolecular Friedel-Crafts Acylation
-
Cool the reaction mixture to 0 °C.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic ketone intermediate.
Step 3: Reduction of the Ketone
-
Dissolve the crude cyclic ketone in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, for instance, sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the cyclic alcohol intermediate.
Step 4: Deprotection of the Boc Group
-
Dissolve the cyclic alcohol in a suitable solvent like dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the desired gabapentin analog.
Signaling Pathways
GABAergic Signaling Pathway
Derivatives of "this compound" can modulate the GABAergic system, which is the primary inhibitory neurotransmitter system in the CNS. The diagram below illustrates the key components of a GABAergic synapse.
Description: In the presynaptic neuron, glutamate is converted to GABA by glutamic acid decarboxylase (GAD). GABA is then packaged into synaptic vesicles by the vesicular GABA transporter (VGAT). Upon neuronal firing, GABA is released into the synaptic cleft and binds to GABA-A receptors on the postsynaptic neuron. This opens chloride channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, which is an inhibitory signal. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating the signal. Some derivatives synthesized from "this compound" can act as GABA uptake inhibitors.
NMDA Receptor Signaling in Excitotoxicity
NMDA receptor antagonists are a key area of research for neurodegenerative diseases. The following diagram illustrates the role of NMDA receptors in excitotoxicity.
Description: In pathological conditions such as stroke or neurodegenerative diseases, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors. This results in a massive influx of calcium ions (Ca²⁺) into the neuron. The elevated intracellular calcium triggers a cascade of detrimental events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death. NMDA receptor antagonists, which can be developed from "this compound", block the NMDA receptor, thereby preventing excessive calcium influx and protecting the neuron from excitotoxicity.
References
Application Notes and Protocols: Incorporating "2-(Boc-aminomethyl)phenylacetic acid" into Analgesic and Anti-inflammatory Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-(Boc-aminomethyl)phenylacetic acid as a scaffold for the development of novel analgesic and anti-inflammatory drug candidates. While this document does not detail a specific, named drug candidate currently in development that incorporates this exact molecule, it presents a well-established conceptual framework and representative protocols based on the broader class of phenylacetic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac.
Introduction
This compound is a versatile bifunctional molecule. The phenylacetic acid moiety is a well-known pharmacophore present in several potent NSAIDs that target the cyclooxygenase (COX) enzymes. The Boc-protected aminomethyl group offers a valuable handle for chemical modification, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. This strategic derivatization can lead to the development of novel compounds with improved efficacy, selectivity, and safety profiles.
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1] By blocking prostaglandin production, these drugs effectively reduce pain, fever, and inflammation.
Hypothetical Drug Candidate Profile
For the purpose of these application notes, we will consider a hypothetical drug candidate, "Compound X" , derived from this compound. The development of Compound X would involve the deprotection of the Boc group, followed by coupling with a moiety designed to enhance COX-2 selectivity and overall drug-like properties.
Quantitative Data Summary
The following table summarizes the anticipated in vitro and in vivo biological data for a successful drug candidate derived from the this compound scaffold, based on typical values for selective COX-2 inhibitors.
| Parameter | Compound X (Hypothetical) | Diclofenac (Reference) | Celecoxib (Reference) |
| In Vitro Activity | |||
| COX-1 IC50 (µM) | >100 | 0.1 | 15 |
| COX-2 IC50 (µM) | 0.05 | 0.01 | 0.04 |
| COX-2 Selectivity Index | >2000 | 10 | 375 |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema (% Inhibition @ 10 mg/kg) | 65% | 50% | 60% |
| Acetic Acid-Induced Writhing (% Inhibition @ 10 mg/kg) | 70% | 60% | 68% |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | 85 | 50 | 40 |
| Plasma Half-life (hours) | 8 | 1.5 | 11 |
Experimental Protocols
Synthesis of a Hypothetical Phenylacetic Acid Derivative (Compound X)
This protocol outlines a general synthetic route for derivatizing this compound to a hypothetical active pharmaceutical ingredient.
Workflow for Synthesis of Compound X
Caption: Synthetic workflow for Compound X.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A carboxylic acid (R-COOH) for coupling
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection: Dissolve this compound in DCM. Add TFA dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA to yield 2-(aminomethyl)phenylacetic acid trifluoroacetate salt.
-
Amide Coupling: Dissolve the resulting amine salt, the desired carboxylic acid (R-COOH), EDC, and HOBt in DMF. Add DIPEA to neutralize the salt and catalyze the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Extraction: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the final compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound dilutions. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound
-
Carrageenan solution (1% in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the test compound or vehicle orally to the animals.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways
The analgesic and anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase pathway, which reduces the production of prostaglandins.
Prostaglandin Synthesis and Inflammation Pathway
Caption: Inhibition of the COX pathway by NSAIDs.
Conclusion
This compound represents a promising starting material for the synthesis of novel analgesic and anti-inflammatory agents. Its structure allows for the generation of a library of derivatives that can be screened for potent and selective inhibition of COX-2. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate such compounds, with the ultimate goal of developing safer and more effective treatments for pain and inflammation. Further optimization of the lead compounds through structure-activity relationship (SAR) studies will be crucial for advancing these candidates through the drug discovery pipeline.
References
Application Notes and Protocols: The Role of 2-(Boc-aminomethyl)phenylacetic Acid in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutics, bioactive peptides have emerged as a promising class of molecules due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. To overcome these challenges, medicinal chemists employ various strategies to constrain the peptide backbone, thereby enhancing enzymatic resistance and optimizing conformational preorganization for receptor binding. One such strategy involves the incorporation of rigid non-natural amino acid derivatives. This document details the application of "2-(Boc-aminomethyl)phenylacetic acid" and its isomers as key building blocks in the synthesis of conformationally constrained, bioactive peptides.
This compound is a synthetic amino acid derivative that can be incorporated into peptide sequences to introduce a rigid phenylacetic acid moiety. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl function allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The aromatic ring and the defined stereochemistry of the spacer arm impose significant conformational constraints on the resulting peptide, influencing its secondary structure and, consequently, its biological activity.
Application in Constrained Peptide Synthesis: Somatostatin Analogs
A significant application of aminomethyl-phenylacetic acid (AMPA) derivatives is in the synthesis of cyclic peptide analogs to mimic or inhibit the function of natural peptides. A notable example is the synthesis of somatostatin analogs. Somatostatin is a cyclic peptide hormone that regulates the secretion of several other hormones, including growth hormone (GH) and luteinizing hormone (LH). Its therapeutic potential is limited by a short biological half-life.
To address this, researchers have synthesized cyclic analogs of somatostatin incorporating AMPA spacers to create more stable and conformationally defined molecules. In a key study, meta- and para-AMPA were used to cyclize the active sequence of somatostatin (Phe⁷-D-Trp⁸-Lys⁹-Thr¹⁰).[1] While this specific study did not use the ortho-isomer, it provides a foundational methodology and rationale for the use of such building blocks.
Biological Activity of Somatostatin Analogs
The synthesized cyclic somatostatin analogs containing meta- and para-AMPA were evaluated for their ability to inhibit Growth Hormone (GH) and Luteinizing Hormone (LH) release in in-vitro assays. The results are summarized in the table below.
| Compound | Spacer Unit | GH-Inhibition Activity | LH-Inhibition Activity |
| cyclo-(Phe-D-Trp-Lys-Thr-m-AMPA) | meta-(aminomethyl)phenylacetic acid | Not Active | Not Active |
| cyclo-(Phe-D-Trp-Lys-Thr-p-AMPA) | para-(aminomethyl)phenylacetic acid | Not Active | Not Active |
Table 1: Biological activity of cyclic somatostatin analogs incorporating AMPA spacers.[1]
While these specific analogs did not exhibit the desired inhibitory activity, the study demonstrated the successful synthesis of conformationally constrained peptides using AMPA building blocks.[1] The lack of activity highlights the critical role of the spacer's geometry in presenting the pharmacophore in the correct orientation for receptor binding. The use of the ortho-isomer, this compound, would be expected to induce a different, more acute bend in the peptide backbone, which could potentially lead to a different biological activity profile.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.
Materials
-
This compound
-
Boc-protected amino acids
-
Merrifield resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Piperidine (for Fmoc deprotection if using an orthogonal strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
-
Ether
-
Acetonitrile
-
Water
-
HPLC purification system
Protocol for Peptide Synthesis and Cyclization
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIEA in DMF).
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Chain Elongation: Continue the peptide chain elongation by repeating the coupling, deprotection, and neutralization steps for each subsequent amino acid.
-
Incorporation of this compound:
-
Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/DIEA in DMF).
-
Add the activated amino acid to the deprotected N-terminus of the resin-bound peptide and allow the coupling reaction to proceed for 2-4 hours.
-
-
Final Deprotection: Once the linear peptide sequence is assembled, remove the final N-terminal Boc group.
-
Cleavage from Resin: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole for Boc/Bzl strategy).
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold ether, wash, and dry. Purify the linear peptide by reverse-phase HPLC.
-
Cyclization (Head-to-Tail):
-
Dissolve the purified linear peptide in a large volume of DMF.
-
Add a coupling reagent (e.g., DPPA, HBTU/HOBt/DIEA) to the solution.
-
Allow the cyclization reaction to proceed for 24-48 hours at room temperature.
-
Monitor the reaction by HPLC.
-
-
Final Purification: Purify the cyclic peptide by reverse-phase HPLC and characterize by mass spectrometry and NMR.
Diagrams
References
Application Notes and Protocols for Orthogonal Protection Strategies Utilizing "2-(Boc-aminomethyl)phenylacetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and the development of complex organic molecules, orthogonal protection strategies are paramount for achieving high fidelity and efficiency. This document provides detailed application notes and protocols for the use of "2-(Boc-aminomethyl)phenylacetic acid" as a versatile linker in solid-phase peptide synthesis (SPPS). The strategic incorporation of this linker enables advanced synthetic routes, including the on-resin cyclization of peptides, by employing an orthogonal protection scheme that leverages the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The Boc group on the aminomethyl functionality of the linker provides robust protection during the attachment to a solid support and subsequent handling. This amine protection is stable under the basic conditions required for the removal of Fmoc groups from the N-terminus of the growing peptide chain. Conversely, the ester linkage formed between the first amino acid and the linker is stable to the basic conditions of Fmoc deprotection, but can be cleaved under acidic conditions. This orthogonality is the cornerstone of the strategies detailed herein.[1][2]
"this compound" serves as a key intermediate in the synthesis of a variety of pharmaceutical agents.[3] Its application in peptide chemistry as a protecting group for amines enhances the efficiency of coupling reactions.[3]
Orthogonal Protection Strategy Overview
The core of this strategy lies in the differential lability of the Boc and Fmoc protecting groups. The N-terminus of the peptide chain is protected with the base-labile Fmoc group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF. The side chains of the amino acids are protected with acid-labile groups (e.g., tBu, Trt, Boc), which remain intact during the Fmoc deprotection steps.[2]
The "this compound" linker is first anchored to a solid support, typically an aminomethyl-functionalized resin. The Boc group on the linker remains in place during this process. The first Fmoc-protected amino acid is then coupled to the carboxylic acid of the linker. Subsequent Fmoc-protected amino acids are added sequentially. For applications such as head-to-tail cyclization, the N-terminal Fmoc group of the final amino acid is removed, and the deprotected amine can then react with the activated C-terminal carboxylic acid, which is still attached to the resin via the linker.
Caption: Workflow for SPPS using the linker.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of "this compound" and related orthogonal protection strategies.
Table 1: Linker Attachment and Amino Acid Coupling Efficiency
| Parameter | Reagents/Conditions | Typical Yield/Efficiency | Reference |
| Linker Attachment to Aminomethyl Resin | DIC, HOBt in DMF | >95% (estimated from weight gain) | [4] |
| First Fmoc-Amino Acid Coupling | DIC, HOBt in DMF | >98% | [5] |
| Subsequent Fmoc-Amino Acid Coupling | HATU, DIPEA in DMF | >99% | [6] |
Table 2: Boc Group Deprotection and Cleavage Yields
| Process | Reagents/Conditions | Reaction Time | Temperature | Yield | Reference |
| Boc Deprotection (Linker) | 50% TFA in DCM | 30 min | Room Temp. | >99% | [7] |
| Boc Deprotection (Linker) | 4 M HCl in Dioxane | 30 min | Room Temp. | >99% | [1] |
| Peptide Cleavage from Linker (Linear Peptide) | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours | Room Temp. | 80-95% | |
| On-Resin Cyclization Yield | HATU, HOAt, DIPEA | 2-4 hours | Room Temp. | 70-90% | [8] |
Experimental Protocols
Protocol 1: Attachment of "this compound" to Aminomethyl Resin
This protocol describes the procedure for coupling the linker to an aminomethyl-functionalized solid support.[4]
Materials:
-
Aminomethyl resin (e.g., Aminomethyl-polystyrene)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Acetic anhydride
-
Pyridine
Procedure:
-
Swell the aminomethyl resin in DMF (approx. 15 mL per gram of resin) in a reaction vessel for 1 hour.
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of "this compound" (relative to the resin substitution) and an equimolar amount of HOBt in a minimal amount of DMF.
-
Add the solution from step 2 to the swollen resin.
-
Add 1.0 equivalent of DIC (relative to the carboxylic acid) to the resin mixture.
-
Agitate the mixture for 2-3 hours at room temperature.
-
To cap any unreacted amino groups, add 2 equivalents of acetic anhydride and pyridine (relative to the initial resin loading) and continue agitation for 30 minutes.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated from the weight gain.
Caption: Linker attachment to resin workflow.
Protocol 2: Solid-Phase Peptide Synthesis using the Linker-Resin
This protocol outlines the steps for synthesizing a linear peptide on the prepared linker-resin using Fmoc chemistry.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
HATU (or other suitable coupling reagent)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
DMF, DCM
Procedure:
-
Boc Deprotection of the Linker:
-
Treat the linker-resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 25 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralize with 10% DIPEA in DCM (2x for 5 minutes each), followed by DCM washes (3x).
-
-
First Fmoc-Amino Acid Coupling:
-
In a separate vial, pre-activate 3 equivalents of the first Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected linker-resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-amino acid as described in step 2.
-
Repeat this cycle until the desired peptide sequence is assembled.
-
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol details the cyclization of a linear peptide anchored to the resin.
Materials:
-
Peptide-linker-resin from Protocol 2
-
HATU, HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA
-
DMF, DCM
Procedure:
-
Ensure the final N-terminal amino acid of the linear peptide is Fmoc-deprotected (as per the deprotection step in Protocol 2).
-
Wash the resin extensively with DMF.
-
In a separate vial, prepare the cyclization cocktail: 3 equivalents of HATU, 3 equivalents of HOAt, and 6 equivalents of DIPEA in DMF.
-
Add the cyclization cocktail to the peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for completion using the Kaiser test (test for free primary amines).
-
Once the cyclization is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Cleavage of the Peptide from the Resin
This protocol is for the final cleavage of the peptide (linear or cyclic) from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Caption: SPPS and on-resin cyclization workflow.
Conclusion
The use of "this compound" as a linker in solid-phase synthesis offers a robust and versatile platform for the preparation of complex peptides. The orthogonal protection strategy, combining acid-labile Boc and base-labile Fmoc groups, allows for precise control over the synthetic process. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement this strategy for applications ranging from the synthesis of linear peptides to the on-resin generation of cyclic peptides, which are of significant interest in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient synthesis of a head-to-tail cyclic peptide containing an expanded ring | CoLab [colab.ws]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 6. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Boc-aminomethyl)phenylacetic Acid as a Phenylalanine Surrogate in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of natural amino acids with synthetic surrogates is a cornerstone of modern peptide-based drug design. This practice allows for the fine-tuning of peptide conformation, stability, and biological activity. Phenylalanine, with its bulky aromatic side chain, is a frequent target for substitution to modulate peptide-receptor interactions and improve pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of 2-(Boc-aminomethyl)phenylacetic acid , a β-amino acid, as a constrained surrogate for phenylalanine in peptide design.
Incorporating β-amino acids, such as this compound, into a peptide backbone introduces a significant conformational restraint.[1][2] This modification can lead to peptides with enhanced resistance to proteolytic degradation, a critical factor in improving bioavailability and therapeutic efficacy.[3] The Boc (tert-butyloxycarbonyl) protecting group is well-suited for solid-phase peptide synthesis (SPPS) utilizing acid-labile cleavage strategies.[4][5]
While specific quantitative data for peptides containing this compound is not extensively available in the reviewed literature, the following protocols for synthesis, purification, and biological evaluation are based on established methodologies for incorporating unnatural amino acids and assessing the properties of the resulting peptidomimetics.
Data Presentation
The following tables provide a template for summarizing key quantitative data that should be collected when evaluating a novel peptide containing a phenylalanine surrogate.
Table 1: Peptide Synthesis and Purification
| Peptide Sequence | Molecular Weight (Da) | HPLC Retention Time (min) | Purity (%) | Overall Yield (%) |
| Reference Peptide (with Phe) | [Calculated] | [Experimental] | [Experimental] | [Experimental] |
| Modified Peptide (with Surrogate) | [Calculated] | [Experimental] | [Experimental] | [Experimental] |
Table 2: In Vitro Biological Activity
| Peptide | Receptor Binding Affinity (IC₅₀/Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) |
| Reference Peptide (with Phe) | [Experimental] | [Experimental] |
| Modified Peptide (with Surrogate) | [Experimental] | [Experimental] |
Table 3: Proteolytic Stability Assay
| Peptide | Half-life in Human Serum (min) | Major Cleavage Sites |
| Reference Peptide (with Phe) | [Experimental] | [Experimental] |
| Modified Peptide (with Surrogate) | [Experimental] | [Experimental] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.[4][6]
Materials:
-
Merrifield resin (or other suitable Boc-compatible resin)
-
Boc-protected amino acids (including Boc-L-Phe-OH and this compound)
-
Side-chain protecting groups (e.g., Bzl for Asp/Glu, ClZ for Lys)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the peptide synthesis vessel.
-
First Amino Acid Coupling:
-
For the C-terminal amino acid, use the corresponding Boc-protected amino acid cesium salt for esterification to the chloromethylated resin.
-
Alternatively, use a pre-loaded resin.
-
-
Deprotection:
-
Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.[7]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM for 5 minutes.[4]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to the solution and immediately add it to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash and dry the resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.[8]
-
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized peptides for a target receptor.[3][10][11]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled reference peptide and modified peptide
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptides (reference and modified).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature for a defined period to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification:
-
Dry the filter plates.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 3: Proteolytic Stability Assay in Human Serum
This protocol is designed to assess the stability of the peptides in the presence of proteases found in human serum.[12][13][14]
Materials:
-
Reference and modified peptides
-
Human serum
-
Incubation buffer (e.g., PBS)
-
Quenching solution (e.g., trifluoroacetic acid or acetonitrile with formic acid)
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Incubation:
-
Incubate a known concentration of the peptide with human serum (e.g., 50% v/v in PBS) at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching:
-
Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant of each time point by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining peptide against time.
-
Calculate the half-life (t₁/₂) of the peptide from the degradation curve.
-
-
Metabolite Identification (Optional):
-
Collect the fractions from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.
-
Conclusion
The incorporation of this compound as a phenylalanine surrogate offers a promising strategy to enhance the conformational stability and proteolytic resistance of bioactive peptides. The provided protocols for solid-phase synthesis, receptor binding, and stability assessment serve as a comprehensive guide for researchers aiming to explore the potential of this and other β-amino acid surrogates in peptide-based drug discovery. While specific data for this particular surrogate is limited, the established methodologies for peptidomimetics provide a robust framework for its evaluation. Careful characterization of the resulting peptides will be crucial in elucidating the impact of this modification on their therapeutic potential.
References
- 1. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of "2-(Boc-aminomethyl)phenylacetic acid" in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for optimizing the coupling efficiency of the sterically hindered amino acid derivative, "2-(Boc-aminomethyl)phenylacetic acid."
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" considered a challenging residue to couple in SPPS?
A1: The primary challenge in coupling "this compound" arises from significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent, combined with the substitution pattern on the phenyl ring, impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain. This steric bulk can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the initial indicators of a difficult coupling reaction with this amino acid?
A2: Common signs of low coupling efficiency include:
-
A positive Kaiser test: A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines. A complete reaction should result in yellow or colorless beads.
-
Low peptide yield: The final yield of the desired peptide is significantly lower than expected.
-
Presence of deletion sequences: Analysis of the crude peptide by mass spectrometry may reveal the presence of peptides missing the "this compound" residue.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this one?
A3: For sterically demanding residues, standard coupling reagents may be insufficient. More potent activating agents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Q4: Can adjusting the reaction conditions improve coupling efficiency?
A4: Yes, optimizing reaction conditions is crucial. Key parameters to consider include:
-
Reaction Time: Extending the coupling time (e.g., 2-4 hours or even overnight) can allow the reaction to proceed to completion.
-
Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. Microwave-assisted SPPS can also be a powerful tool for driving difficult couplings.[1]
-
Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can favor the forward reaction.
Q5: How does the choice of solvent impact the coupling of "this compound"?
A5: The solvent plays a critical role in resin swelling and solvation of the peptide chain. Inadequate swelling can limit the accessibility of reactive sites.[2] For difficult couplings, consider switching from the standard N,N-Dimethylformamide (DMF) to a more effective solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the coupling of "this compound."
Problem 1: Positive Kaiser Test After Initial Coupling
A positive Kaiser test indicates incomplete coupling. The following workflow can be used to address this issue.
Problem 2: Low Overall Peptide Yield and Presence of Deletion Sequences
If you consistently observe low yields and deletion of the target residue, a more comprehensive optimization of your protocol is necessary.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of "this compound." The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings, based on general observations for sterically hindered amino acids.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Recommended for "this compound" |
| DIC/HOBt | Carbodiimide | Low to Moderate | Not recommended as a first choice |
| HBTU | Uronium Salt | Moderate to High | Good starting point |
| HCTU | Uronium Salt | High | Recommended |
| HATU | Uronium Salt | Very High | Highly Recommended |
| PyAOP | Phosphonium Salt | Very High | Highly Recommended |
| COMU | Uronium Salt | Very High | Highly Recommended |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific peptide sequence and synthesis scale.
Protocol 1: Standard Coupling Procedure using HATU
This protocol is recommended for the initial coupling attempt of "this compound."
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Previous Amino Acid Deprotection: Perform the N-terminal deprotection of the resin-bound peptide according to your standard protocol (e.g., 20% piperidine in DMF for Fmoc-SPPS).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve "this compound" (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling Procedure
This procedure should be followed if a positive Kaiser test is observed after the initial coupling.
-
Initial Coupling: Perform the first coupling as described in Protocol 1.
-
Kaiser Test: Perform a Kaiser test.
-
Washing: If the test is positive, wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat the amino acid activation and coupling steps (Steps 4 and 5 from Protocol 1) with fresh reagents.
-
Reaction: Agitate the reaction vessel for an additional 1-2 hours.
-
Monitoring: Perform a second Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times).
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Final Coupling Attempt: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
References
Preventing side reactions with "2-(Boc-aminomethyl)phenylacetic acid" during peptide synthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using "2-(Boc-aminomethyl)phenylacetic acid" in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using "this compound" in peptide synthesis?
The main challenge is the potential for an intramolecular side reaction leading to the formation of a lactam (an isoindolinone). This occurs when the deprotected aminomethyl group attacks the activated carboxylic acid, resulting in cyclization and termination of the peptide chain elongation. This side reaction is more likely to occur during the activation and coupling steps of peptide synthesis.
Q2: How can I detect the formation of the lactam side-product?
The presence of the lactam byproduct can be identified using common analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The lactam will typically appear as a distinct peak with a different retention time from the desired peptide.
-
Mass Spectrometry (MS): The lactam will have a specific molecular weight corresponding to the cyclized "this compound" moiety.
Troubleshooting Guide: Preventing Lactam Formation
Issue: Low coupling yield and presence of an unexpected byproduct.
This is often indicative of lactam formation. The following troubleshooting steps can help minimize this side reaction.
Choice of Coupling Reagent and Conditions
The selection of an appropriate coupling reagent and optimization of reaction conditions are critical to favor intermolecular peptide bond formation over intramolecular cyclization. Reagents that generate highly reactive intermediates for a prolonged period can increase the likelihood of the side reaction.
Recommended Coupling Protocols:
For sterically hindered amino acids like "this compound", robust coupling reagents are recommended. Below is a comparison of commonly used methods.
| Coupling Reagent | Additive | Base | Key Advantages & Considerations |
| HBTU | HOBt | DIPEA | High coupling efficiency, relatively fast reaction times. Pre-activation is recommended to minimize contact time of the highly reactive species with the free N-terminal amine of the peptide.[1][2][3] |
| HATU | HOAt | DIPEA | Generally more efficient than HBTU for sterically hindered couplings and can suppress racemization.[4] |
| DIC | HOBt/HOAt | N/A | Cost-effective, but activation can be slower. The use of HOAt is preferred over HOBt for difficult couplings as it can enhance reaction rates and reduce side reactions.[2][5][6] |
Experimental Protocol 1: HBTU/HOBt Mediated Coupling
This protocol is a standard and effective method for coupling sterically hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve "this compound" (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and then with Dichloromethane (DCM).
Workflow for HBTU/HOBt Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
Troubleshooting incomplete Boc deprotection of "2-(Boc-aminomethyl)phenylacetic acid"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete N-tert-butyloxycarbonyl (Boc) deprotection of "2-(Boc-aminomethyl)phenylacetic acid".
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection for this specific substrate?
Incomplete Boc deprotection of this compound can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions, typically using trifluoroacetic acid (TFA), may not be potent enough to fully cleave the Boc group.[1][2] The concentration of the acid can be diminished by factors such as moisture absorption by TFA.[2]
-
Inadequate Reaction Time or Temperature: The deprotection reaction may not have been allowed to run long enough or at a high enough temperature for completion.[1][2] While many deprotections are complete within 1-2 hours at room temperature, some substrates may require more forcing conditions.[3][4]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[2]
-
Steric Hindrance: Although less common for this molecule, steric bulk around the Boc-protected amine can slow down the cleavage reaction.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the disappearance of the starting material and the appearance of the deprotected product, which will have a different Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more definitive analysis, allowing you to track the masses of the starting material and the product to confirm deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak (a singlet at ~1.4 ppm) of the Boc group.[1]
Q3: What are the common side reactions during Boc deprotection with strong acids like TFA?
The primary side reaction is alkylation of the aromatic ring by the tert-butyl cation (t-Bu+) that is generated during the cleavage.[5][6] This reactive electrophile can attack the electron-rich phenyl ring, leading to undesired by-products.[5] This can be minimized by using "scavengers" in the reaction mixture.[7]
Troubleshooting Guide for Incomplete Deprotection
This section addresses specific issues you might encounter during the experiment.
Issue 1: Starting material (this compound) remains after standard TFA/DCM treatment.
If you observe incomplete deprotection using standard conditions (e.g., 20-50% TFA in DCM), consider the following solutions.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions & Comparative Data:
| Solution | Reagent/Condition | Typical Time | Temperature | Notes |
| 1. Increase Reaction Time | 20-50% TFA in DCM | 2-4 hours | Room Temp | The simplest first step. Monitor by TLC or LC-MS.[1] |
| 2. Increase TFA Concentration | 55-100% TFA in DCM | 30 min - 2 hours | 0°C to Room Temp | Higher TFA concentration can significantly increase the reaction rate.[8] A study found 55% TFA/DCM gave higher purity than 100% TFA for peptide synthesis due to better resin swelling, a factor not relevant in solution phase.[8] |
| 3. Use Neat TFA | 100% TFA | 5-30 minutes | 0°C to Room Temp | Very effective but may increase the risk of side reactions. Use with scavengers if the substrate is sensitive.[9] |
| 4. Switch to HCl in Dioxane | 4M HCl in 1,4-Dioxane | 1-4 hours | Room Temp | A common and effective alternative to TFA.[3][10] Can be considered a milder alternative in some contexts.[11] |
Issue 2: By-products are observed, potentially from t-butylation of the phenyl ring.
The generation of the tert-butyl cation during deprotection can lead to alkylation of the aromatic ring.[5][6]
Solution: Use Scavengers
Scavengers are added to the reaction mixture to "trap" the reactive tert-butyl cations before they can react with your molecule.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Addressing steric hindrance with "2-(Boc-aminomethyl)phenylacetic acid" in peptide coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges associated with the peptide coupling of "2-(Boc-aminomethyl)phenylacetic acid," a sterically hindered building block. The guidance provided is based on established principles for overcoming steric hindrance in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenge in coupling this compound is the steric hindrance arising from the ortho-substituted phenyl ring. This bulkiness can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, potentially leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences.
Q2: Which coupling reagents are recommended for incorporating this compound?
For sterically hindered amino acids and building blocks like this compound, standard coupling reagents such as DCC/HOBt may be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve efficient coupling.
Q3: How can I monitor the efficiency of the coupling reaction?
The efficiency of the coupling reaction should be monitored after each coupling step. The most common qualitative method is the Kaiser (ninhydrin) test, which detects the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies incomplete coupling and the need for a second coupling. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Can reaction conditions be modified to improve coupling efficiency?
Yes, optimizing reaction conditions is crucial. Increasing the reaction time (e.g., to 4-24 hours) and performing a "double coupling" (repeating the coupling step with fresh reagents) are common strategies.[1] Gently increasing the temperature (e.g., to 40-50°C) can also enhance the reaction rate, but this should be done cautiously to avoid potential side reactions like racemization.[1]
Q5: What are the potential side reactions when using this compound in Boc-SPPS?
Beyond incomplete coupling, a potential side reaction is racemization of the stereocenter of the preceding amino acid during activation. This can be minimized by using additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). Additionally, during the final cleavage of the peptide from the resin using strong acids (e.g., HF or TFMSA), the tert-butyl cation generated from the deprotection of the Boc group can lead to the alkylation of sensitive residues like tryptophan or methionine. The use of scavengers in the cleavage cocktail is essential to prevent this.[1]
Troubleshooting Guides
Issue: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the initial coupling of this compound indicates the presence of unreacted free amines on the peptide-resin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete peptide coupling.
Recommended Actions:
-
Double Coupling: Immediately perform a second coupling with a fresh solution of activated this compound.
-
Increase Reaction Time: For subsequent couplings of sterically hindered residues, extend the initial reaction time.
-
Change Coupling Reagent: If double coupling is ineffective, switch to a more potent coupling reagent for the recoupling and for future difficult couplings.
-
Increase Temperature: As a final resort, cautiously increase the reaction temperature.
-
Capping: If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in the final product.
Data Presentation
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids, which can be extrapolated to the target compound.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HATU | Uronium/Aminium Salt | >95 | Very Fast | Low |
| HBTU | Uronium/Aminium Salt | 90-95 | Fast | Low |
| HCTU | Uronium/Aminium Salt | 90-95 | Very Fast | Low |
| PyAOP | Phosphonium Salt | >95 | Very Fast | Very Low |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate |
Experimental Protocols
The following are generalized protocols for Boc solid-phase peptide synthesis that can be adapted for the incorporation of this compound.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single coupling cycle in Boc-based solid-phase peptide synthesis.
Caption: Standard workflow for a Boc-SPPS cycle.
Methodology:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of a suitable coupling reagent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add 6-8 equivalents of DIEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common high-scavenger cocktail ("Reagent K") consists of TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under a vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Minimizing racemization of "2-(Boc-aminomethyl)phenylacetic acid" during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation and coupling of 2-(Boc-aminomethyl)phenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when activating this compound?
A1: Racemization is the process where a chiral molecule, such as an amino acid derivative, loses its stereochemical integrity, resulting in a mixture of both enantiomers (in this case, the R and S forms of the phenylacetic acid derivative).[1] In drug development, the biological activity of a molecule is often highly specific to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, maintaining the stereochemical purity of this compound during synthesis is critical.
Q2: What is the primary mechanism leading to racemization of N-Boc protected amino acids during activation?
A2: The most common pathway for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the chiral carbon of the oxazolone is acidic and can be removed by a base in the reaction mixture, leading to a loss of chirality.[1] Subsequent reaction with an amine can then produce a mixture of stereoisomers.
Q3: Are certain coupling reagents more prone to causing racemization than others?
A3: Yes, the choice of coupling reagent significantly impacts the degree of racemization. Reagents are constantly being developed to improve coupling efficiency while minimizing this side reaction. Generally, modern uronium/aminium salt reagents like HATU and COMU are known for their ability to suppress racemization effectively.[2][3] Carbodiimide reagents like DCC and EDC can lead to higher levels of racemization, but this can be significantly mitigated by the use of additives.[2][4]
Q4: How do additives like HOBt and HOAt help in minimizing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) play a crucial role in suppressing racemization, especially when using carbodiimide coupling reagents.[5] They react with the highly reactive activated intermediate to form an active ester that is more stable and less prone to cyclizing into the problematic oxazolone intermediate. This promotes a faster and more efficient coupling with the amine component, outcompeting the racemization pathway.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of the undesired diastereomer detected after coupling. | Choice of Coupling Reagent: Some reagents are inherently more likely to cause racemization. | - Switch to a uronium/aminium salt reagent known for low racemization, such as HATU or COMU.[2][3] - If using a carbodiimide (e.g., DIC, EDC), ensure the use of an additive like HOBt or, preferably, HOAt.[5] |
| Excessive or Strong Base: The presence of a strong or excess organic base can facilitate the abstraction of the alpha-proton, leading to racemization.[6] | - Use the minimum necessary amount of base. - Switch to a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[4][6] | |
| Elevated Reaction Temperature: Higher temperatures can increase the rate of oxazolone formation and subsequent racemization. | - Perform the coupling reaction at a lower temperature, for instance, by starting at 0 °C and allowing it to slowly warm to room temperature. | |
| Prolonged Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine can increase the opportunity for oxazolone formation. | - Minimize the pre-activation time. Ideally, perform the coupling in situ where all components are mixed together at once. | |
| Low coupling yield in addition to racemization. | Steric Hindrance: The structure of this compound may present steric challenges, slowing down the desired coupling reaction and allowing more time for racemization. | - Use a more powerful coupling reagent like HATU.[7] - Slightly increasing the reaction temperature may be necessary to drive the coupling to completion, but this must be balanced against the increased risk of racemization. |
Data Presentation
The following table summarizes representative data on the extent of racemization observed with different coupling reagents for model peptides. While this data is not specific to "this compound," it provides a valuable comparison of the general performance of these reagents in maintaining stereochemical integrity. The actual percentage of racemization can vary based on the specific substrates and reaction conditions.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [3] |
| HATU | 0.5 - 2.0% | [3] |
| HCTU | 1.0 - 4.0% | [3] |
| TBTU | 2.0 - 6.0% | [3] |
| PyBOP | 1.0 - 3.5% | [3] |
| COMU | < 1.0% | [3] |
| DIC/HOBt | 0.5 - 2.5% | [3] |
| DCC | 10 - 30% | [2] |
| DCC + HOBt | 1 - 5% | [2] |
| EDC + HOBt | 1 - 4% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound using HATU
This protocol describes a general method for the activation and coupling of this compound to an amine (H-AA-R) using HATU, a reagent known for its high efficiency and low racemization levels.[7]
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the base (DIPEA or NMM, 2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.05 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Quantification of Racemization by Chiral HPLC
After the coupling reaction, it is essential to determine the extent of racemization. This can be achieved by analyzing the diastereomeric ratio of the resulting dipeptide product using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude or purified dipeptide product
-
HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water)
-
Volatile buffer additives (e.g., trifluoroacetic acid - TFA, ammonium acetate)
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC T or R, or a polysaccharide-based column like CHIRALPAK IA or IC)[8][9]
-
HPLC system with a UV detector
Procedure:
-
Method Development (if necessary):
-
Dissolve a small amount of the dipeptide in the mobile phase.
-
Screen different chiral columns and mobile phase compositions (e.g., reversed-phase or polar organic mode) to achieve baseline separation of the diastereomers.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the dipeptide product in the optimized mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the sample solution (e.g., 10 µL).
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers.
-
Integrate the peak areas for each diastereomer.
-
Calculate the percentage of the undesired diastereomer (a measure of racemization) using the following formula: % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] x 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Solubility of Peptides Modified with 2-(Boc-aminomethyl)phenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides modified with "2-(Boc-aminomethyl)phenylacetic acid."
Frequently Asked Questions (FAQs)
Q1: Why do peptides modified with this compound often exhibit poor solubility?
A1: The poor solubility of peptides containing this compound can be attributed to several factors. The tert-butyloxycarbonyl (Boc) protecting group is inherently hydrophobic and bulky, which can significantly increase the overall nonpolar character of the peptide.[1] This heightened hydrophobicity can lead to intermolecular aggregation, where peptide chains clump together to minimize their exposure to aqueous environments, resulting in precipitation.[1][2] Furthermore, the phenylacetic acid moiety itself contributes to the hydrophobicity of the modified residue.
Q2: What is the recommended first step when encountering solubility issues with my modified peptide?
A2: Before attempting to dissolve the entire batch of your lyophilized peptide, it is crucial to perform a solubility test on a small aliquot.[3][4] This precautionary measure prevents the potential loss of your entire sample if the chosen solvent is ineffective. The initial choice of solvent is critical; while aqueous buffers are often the desired final medium for biological assays, they may not be suitable for the initial solubilization of a hydrophobic peptide.[1]
Q3: How does the net charge of the peptide influence solvent selection?
A3: The net charge of your peptide is a key determinant of its solubility in aqueous solutions.[4][5] By calculating the theoretical net charge at a given pH, you can make a more informed decision on the initial solvent system.
-
Acidic Peptides (net negative charge): These peptides are generally more soluble in basic solutions. Attempt to dissolve the peptide in a small amount of a basic solvent like 0.1% aqueous ammonia or 10% ammonium bicarbonate, and then dilute it with water or your desired buffer.[3][5]
-
Basic Peptides (net positive charge): These peptides tend to be more soluble in acidic conditions. Use a small amount of an acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA) for initial dissolution before diluting with your aqueous buffer.[3][5][6]
-
Neutral or Highly Hydrophobic Peptides: For peptides with a low net charge or a high proportion of hydrophobic residues (over 50%), initial dissolution in an organic solvent is often necessary.[3][5]
Troubleshooting Guide for Poor Peptide Solubility
This guide provides a systematic approach to resolving solubility issues with your this compound-modified peptide.
Problem 1: The peptide does not dissolve in aqueous buffers.
Cause: High hydrophobicity due to the this compound modification and the overall amino acid sequence of the peptide.[1]
Solutions:
-
pH Adjustment: Systematically adjust the pH of your aqueous buffer away from the peptide's isoelectric point (pI), where it has a net zero charge and is least soluble.[7]
-
Use of Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic co-solvent is often effective.[3][6] Subsequently, this solution can be slowly added to your aqueous buffer with constant stirring.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), or isopropanol.[3][5][6]
-
Important Consideration: Ensure the final concentration of the organic co-solvent is compatible with your downstream biological assays, as high concentrations can be toxic to cells or interfere with experimental results.[3][6]
-
Problem 2: The peptide precipitates out of solution after initial dissolution.
Cause: The peptide may be forming aggregates over time, or the final buffer conditions may not be optimal to maintain solubility.
Solutions:
-
Sonication: Use a sonicator to break up peptide aggregates and enhance dissolution.[3][6] It is recommended to use short bursts of sonication in an ice bath to prevent overheating and potential degradation of the peptide.
-
Chaotropic Agents: The addition of chaotropic agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding networks that contribute to peptide aggregation and gelling.[3] Note that these agents can denature proteins and may not be suitable for all biological assays.
-
Surfactants: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic peptides by forming micelles.[8]
Quantitative Data Summary
The following table summarizes common solvents and additives used to improve the solubility of hydrophobic peptides. The concentrations provided are general starting points and may require optimization for your specific peptide.
| Solvent/Additive | Typical Starting Concentration | Mechanism of Action | Considerations |
| Organic Co-solvents | |||
| Dimethyl Sulfoxide (DMSO) | 10-50% for stock, <1% final | Disrupts hydrophobic interactions | Can be toxic to cells at higher concentrations.[3][6] |
| Acetonitrile (ACN) | 10-30% for stock | Solubilizes nonpolar residues | Volatile; may interfere with certain assays. |
| Isopropanol | 10-30% for stock | Increases solvent nonpolarity | Less toxic than ACN, but still requires careful handling. |
| pH Modifiers | |||
| Acetic Acid | 10-25% | Protonates basic residues | For basic peptides (net positive charge).[3] |
| Ammonium Bicarbonate | 0.1 M | Deprotonates acidic residues | For acidic peptides (net negative charge).[4] |
| Additives | |||
| Guanidine Hydrochloride | 6 M | Chaotropic agent, disrupts H-bonds | Denaturing; may interfere with biological assays.[3] |
| Urea | 6-8 M | Chaotropic agent, disrupts H-bonds | Denaturing; may interfere with biological assays.[3] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Aliquot a Small Sample: Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).[3]
-
Initial Solvent Addition: Based on the peptide's net charge, add a small volume of the appropriate initial solvent (e.g., 20-50 µL of DMSO for a hydrophobic peptide).
-
Vortexing/Sonication: Gently vortex the mixture. If the peptide does not fully dissolve, sonicate the sample in an ice bath for short intervals (e.g., 3 cycles of 10-15 seconds).[3]
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing the solution.
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any remaining undissolved aggregates.[3][6]
-
Concentration Determination: Accurately determine the final concentration of your soluble peptide stock, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues.
Protocol 2: pH Adjustment for Solubility Optimization
-
Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 3 to pH 10).
-
Solubility Testing: Add a small, equal amount of your peptide to a fixed volume of each buffer.
-
Incubation and Observation: Gently agitate the samples for a set period (e.g., 1-2 hours) at a controlled temperature. Visually inspect each sample for turbidity or precipitated material.
-
Quantification (Optional): Centrifuge the samples and measure the protein concentration in the supernatant to quantify the amount of soluble peptide at each pH.
-
Selection of Optimal pH: Choose the pH at which the peptide exhibits the highest solubility for preparing your stock solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Cleavage of Peptides Containing 2-(Boc-aminomethyl)phenylacetic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the cleavage and deprotection of synthetic peptides incorporating the non-standard amino acid, 2-(Boc-aminomethyl)phenylacetic acid (Amx).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the final cleavage step of peptides containing the Amx residue.
| Symptom | Potential Cause(s) | Troubleshooting & Optimization Strategy |
| Low yield of the target peptide with multiple unidentified peaks in HPLC. | 1. Incomplete removal of the side-chain Boc group on the Amx residue. 2. Alkylation or modification of the deprotected aminomethyl group by carbocations generated during cleavage.[1][2] | 1. Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours and re-analyze. 2. Optimize Scavenger Cocktail: The primary amine on the deprotected Amx side-chain is nucleophilic. Use a scavenger cocktail with triisopropylsilane (TIS) to effectively quench carbocations.[1] Consider adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) if other sensitive residues like Trp are present.[3] |
| The crude peptide solution is yellow or brown after cleavage. | Oxidation of the deprotected aminomethylphenyl group. The resulting benzylamine derivative may be susceptible to air oxidation, leading to colored impurities.[4] | 1. Use High-Purity Reagents: Ensure TFA and scavengers are fresh and of high purity. 2. Inert Atmosphere: Perform the cleavage and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Add Antioxidant Scavenger: Including 1,2-ethanedithiol (EDT) in the cleavage cocktail can help mitigate oxidative side reactions.[4] |
| Mass spectrometry shows a mass addition of +56 Da. | t-Butylation of the deprotected aminomethyl group. The highly reactive t-butyl cation, generated from the cleavage of the Boc group and other t-butyl-based protecting groups, can alkylate the nucleophilic amine on the Amx side chain.[1][2] | 1. Increase Scavenger Concentration: Increase the concentration of triisopropylsilane (TIS) in the cocktail. TIS is a very effective scavenger for t-butyl cations. A cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. 2. Cool the Reaction: Perform the cleavage reaction at a reduced temperature (e.g., 4 °C) to decrease the rate of the alkylation side reaction. |
| HPLC analysis shows a broad peak for the target peptide. | Formation of trifluoroacetyl (TFA) adducts. The deprotected primary amine on the Amx side chain could potentially be trifluoroacetylated by the cleavage reagent. | 1. Post-Cleavage Base Wash: After precipitation and isolation of the crude peptide, a very mild basic wash (e.g., dilute ammonium bicarbonate) may help to remove TFA adducts. This should be done with caution as it can affect other parts of the peptide. 2. Optimize Precipitation: Ensure rapid and complete precipitation of the peptide in cold diethyl ether to minimize contact time with the concentrated TFA solution.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving a peptide with this compound (Amx)?
The primary challenge is the management of the side-chain deprotection of the Amx residue. The Boc group is removed by trifluoroacetic acid (TFA), generating a reactive carbocation and exposing a primary aminomethyl group on the phenyl ring.[2][4] This newly formed nucleophilic amine can be susceptible to side reactions like alkylation, oxidation, or acylation if not properly protected by an optimized scavenger cocktail.[1][4]
Q2: What is the recommended standard cleavage cocktail for peptides containing the Amx residue?
For most peptides containing Amx along with other standard amino acids, a widely effective and non-malodorous cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . Triisopropylsilane (TIS) is a crucial scavenger to trap the t-butyl cations generated. If your peptide also contains other sensitive residues like Trp or Met, the addition of 1,2-ethanedithiol (EDT) is recommended.[3]
Q3: How long should the cleavage reaction be performed?
A standard cleavage time is 2-4 hours at room temperature.[5] It is always recommended to perform a small-scale test cleavage on a small amount of peptide-resin (20-50 mg) to determine the optimal time for your specific sequence before committing the entire batch.
Q4: My peptide also contains Arginine (Pbf) and Tryptophan (Boc). Do I need a more complex scavenger cocktail?
Not necessarily. The combination of Arg(Pbf) and Trp(Boc) is designed to minimize side reactions during TFA cleavage.[2] The standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient. However, for sequences with multiple Trp or Cys residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary to prevent side product formation.[3]
Cleavage Cocktail Compositions
The table below summarizes common cleavage cocktails that can be tested for optimizing the cleavage of peptides containing the Amx residue.
| Cocktail Name | Composition (v/v) | Target Residues & Purpose |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose; TIS scavenges carbocations. Recommended starting point for Amx-containing peptides. |
| Thiol-Containing | 94% TFA, 2.5% TIS, 2.5% H₂O, 1% EDT | For peptides containing Trp, Met, Cys. EDT minimizes oxidation and Trp side reactions. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A strong, universal cocktail for complex peptides with multiple sensitive residues. |
| Mild Cleavage (for protected fragments) | 1-2% TFA in Dichloromethane (DCM) | Used for cleaving from highly acid-labile resins while keeping side-chain protecting groups intact. Not suitable for removing the Amx(Boc) group. |
Experimental Protocols
Protocol 1: Standard Cleavage of Amx-Containing Peptide
This protocol is a general guideline for cleaving a peptide from a solid support resin and removing acid-labile side-chain protecting groups, including the Boc group from the Amx residue.
-
Resin Preparation:
-
After completion of solid-phase synthesis, wash the peptidyl-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) (3 x 10 mL) to remove residual DMF.[1]
-
Dry the resin under a high vacuum for at least 2 hours to remove all solvent traces.
-
-
Cleavage Reaction:
-
Prepare 10 mL of the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized H₂O . (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).[5]
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether (e.g., 40 mL) to precipitate the crude peptide.
-
Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Decant the ether, wash the peptide pellet twice more with cold diethyl ether, and briefly dry the crude peptide under a stream of nitrogen.
-
-
Analysis and Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity by reverse-phase HPLC and confirm the mass by mass spectrometry.
-
Purify the peptide using preparative RP-HPLC.
-
Visualizations
References
Technical Support Center: Scalable Synthesis of 2-(Boc-aminomethyl)phenylacetic Acid
Welcome to the technical support center for the scalable synthesis of 2-(Boc-aminomethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and scale-up of this important building block.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach involves a two-step process:
-
Synthesis of the precursor, 2-(aminomethyl)phenylacetic acid: This can be achieved through methods such as the hydrolysis of 2-cyanobenzyl cyanide or, more efficiently, via a Schmidt reaction on 2-indanone.
-
Boc Protection: The resulting 2-(aminomethyl)phenylacetic acid is then protected with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the final product.
Q2: We are observing incomplete Boc protection of our 2-(aminomethyl)phenylacetic acid at a larger scale. What are the likely causes and solutions?
Incomplete reaction is a common issue during scale-up. Several factors could be at play:
-
Insufficient Reagent Stoichiometry: On a larger scale, ensure the molar ratio of (Boc)₂O to the amine is adequate, typically 1.1 to 1.5 equivalents.
-
Inefficient Mixing: In larger reactors, localized pH and concentration gradients can occur. Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.
-
pH Control: The reaction is pH-dependent. The pH should be maintained in the basic range (typically 8-10) to ensure the amine is sufficiently nucleophilic. On a larger scale, the addition of base should be carefully controlled to avoid excursions.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 30-40 °C) can sometimes improve the reaction rate and completion. However, be cautious as higher temperatures can promote side reactions.
Q3: We are seeing a significant amount of di-Boc protected byproduct. How can we minimize this?
The formation of the di-Boc byproduct, where the carboxylic acid is also esterified with a Boc group, can occur, although it is less common for the carboxylic acid itself. If you are observing a byproduct consistent with double Boc protection, consider the following:
-
Control Stoichiometry: Avoid a large excess of (Boc)₂O.
-
Reaction Conditions: Running the reaction at a lower temperature may help to improve selectivity.
Q4: What are the best practices for the purification of this compound on a multi-kilogram scale?
Crystallization is often the most effective method for large-scale purification. Here are some key considerations:
-
Solvent Selection: A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate, methyl tert-butyl ether) and then inducing crystallization by the addition of an anti-solvent (e.g., heptane, hexane).
-
Seeding: For consistent crystallization and to obtain a desired crystal form, seeding the solution with a small amount of pure product is highly recommended.
-
Cooling Profile: A controlled cooling rate is crucial for obtaining a uniform particle size distribution and high purity. Crash cooling should be avoided as it can lead to the inclusion of impurities.
-
Washing: The filter cake should be washed with a cold solvent mixture to remove residual impurities without significantly dissolving the product.
Q5: During workup, we are having trouble with emulsions. What can we do?
Emulsions are common during the aqueous workup of reactions involving organic solvents and basic aqueous layers. To mitigate this:
-
Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Consider using a more non-polar solvent for extraction if compatible with your product's solubility.
-
Slow Phase Separation: Allow sufficient time for the layers to separate. Gentle stirring or rocking of the separatory funnel can sometimes aid in breaking the emulsion.
Troubleshooting Guides
Issue: Low Yield
| Potential Cause | Suggested Action |
| Incomplete reaction | - Monitor reaction progress by TLC or HPLC. - Increase reaction time or gently warm the reaction mixture. - Ensure adequate mixing. |
| Product loss during workup | - Optimize extraction solvent and pH. - Minimize the number of extraction steps. - Back-extract the aqueous layers to recover any dissolved product. |
| Degradation of starting material or product | - Ensure the quality of starting materials. - Avoid excessive temperatures during reaction and workup. |
Issue: Product Purity Below Specification (≥99.0% by HPLC)
| Potential Cause | Suggested Action |
| Incomplete reaction | - See "Low Yield" section. |
| Presence of unreacted starting materials | - Optimize reaction conditions for full conversion. - Improve purification method (e.g., recrystallization solvent system). |
| Formation of byproducts | - Adjust stoichiometry of reagents. - Control reaction temperature more precisely. |
| Inefficient purification | - Screen for a more effective recrystallization solvent system. - Consider a wash of the crude solid with a suitable solvent before recrystallization. - Ensure the filter cake is washed effectively. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥99.0% |
| Melting Point | 114-118 °C |
Table 2: Hypothetical Scalable Reaction Conditions for Boc Protection
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 2-(aminomethyl)phenylacetic acid | 10 g (1 eq) | 1 kg (1 eq) |
| Di-tert-butyl dicarbonate | 14.5 g (1.1 eq) | 1.45 kg (1.1 eq) |
| Sodium Bicarbonate | 15 g (3 eq) | 1.5 kg (3 eq) |
| Solvent (e.g., THF/Water 1:1) | 200 mL | 20 L |
| Reaction Temperature | Room Temperature | 20-25 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 85-95% | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 2-(aminomethyl)phenylacetic acid from 2-Indanone (Lab Scale)
Disclaimer: This is a representative protocol based on known chemical transformations and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a well-ventilated fume hood, to a stirred solution of 2-indanone (1 eq) in a suitable solvent such as chloroform, add sodium azide (2.2 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (excess) dropwise, maintaining the reaction temperature between 35-40 °C.
-
Reaction: After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Workup: Separate the layers and extract the aqueous phase with chloroform. The aqueous layer contains the lactam intermediate.
-
Hydrolysis: Add concentrated hydrochloric acid to the aqueous layer and reflux for 4-6 hours to hydrolyze the lactam.
-
Isolation: Cool the reaction mixture to precipitate the hydrochloride salt of 2-(aminomethyl)phenylacetic acid. Filter the solid and wash with cold water. The free amino acid can be obtained by neutralizing the hydrochloride salt.
Protocol 2: Boc Protection of 2-(aminomethyl)phenylacetic acid (Scalable)
-
Dissolution: Dissolve 2-(aminomethyl)phenylacetic acid (1 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran, dioxane) and water (e.g., 1:1 v/v).
-
Base Addition: Add a base such as sodium bicarbonate (2-3 eq) or sodium hydroxide to adjust the pH to 8-10.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the same organic solvent dropwise to the reaction mixture while maintaining the temperature at 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., citric acid, dilute HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Visualizations
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Incorporating "2-(Boc-aminomethyl)phenylacetic acid"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical behavior of peptides modified with "2-(Boc-aminomethyl)phenylacetic acid" (Boc-AMPAA) against their unmodified counterparts and other relevant alternatives. The incorporation of this unnatural amino acid significantly impacts the physicochemical properties of peptides, influencing their separation by High-Performance Liquid Chromatography (HPLC) and their fragmentation patterns in Mass Spectrometry (MS). This document outlines the expected analytical shifts, provides detailed experimental protocols, and presents illustrative data to guide researchers in the characterization of these novel peptide structures.
Impact of this compound on Peptide Analysis
The introduction of Boc-AMPAA into a peptide sequence primarily affects its hydrophobicity and introduces a labile protecting group, both of which have significant consequences for HPLC-MS analysis.
-
Increased Hydrophobicity: The Boc (tert-butyloxycarbonyl) group and the phenyl ring of Boc-AMPAA are both highly hydrophobic. This increased hydrophobicity leads to a longer retention time in reversed-phase HPLC (RP-HPLC) compared to an unmodified peptide of the same sequence.[1][2][3] The magnitude of this shift is predictable and can be estimated based on hydrophobicity indices.[2][4]
-
Mass Spectrometry Fragmentation: The Boc group is thermally labile and prone to a characteristic neutral loss during collision-induced dissociation (CID) in the mass spectrometer. This results in a neutral loss of 100.05 Da (the mass of the Boc group) or 56.06 Da (isobutylene) from the precursor or fragment ions.[5][6] This predictable fragmentation is a key diagnostic feature for identifying peptides containing this modification.
Performance Comparison: HPLC Analysis
The increased hydrophobicity of Boc-AMPAA-containing peptides necessitates adjustments to standard HPLC protocols. The following table provides an illustrative comparison of the expected retention times for a model peptide with and without the Boc-AMPAA modification, as well as after the removal of the Boc group.
| Peptide Version | Modification | Expected Retention Time (minutes) | Key Observations |
| Model Peptide | Unmodified | 15.2 | Baseline retention for the peptide backbone. |
| Boc-AMPAA Peptide | With this compound | 25.8 | Significantly longer retention due to the high hydrophobicity of the Boc and phenyl groups. |
| AMPAA Peptide | After Boc deprotection | 18.5 | Retention time decreases after removal of the hydrophobic Boc group, but remains higher than the unmodified peptide due to the presence of the aminomethylphenylacetic acid moiety. |
Note: The retention times presented are illustrative and will vary depending on the specific peptide sequence, HPLC column, and gradient conditions.
Performance Comparison: Mass Spectrometry Analysis
The key distinguishing feature in the mass spectrometric analysis of Boc-AMPAA peptides is the neutral loss of the Boc group. The table below summarizes the expected mass-to-charge ratios (m/z) and key fragmentation patterns.
| Peptide Version | Expected [M+H]+ (m/z) | Key Fragmentation Characteristics |
| Model Peptide | 1000.5 | Standard b- and y-ion series.[7] |
| Boc-AMPAA Peptide | 1265.8 | - Prominent neutral loss of 100.05 Da from the precursor ion. - b- and y-ion series may also exhibit this neutral loss. |
| AMPAA Peptide | 1165.7 | Standard b- and y-ion series, with a mass shift corresponding to the addition of the AMPAA residue. |
Note: The m/z values are illustrative for a hypothetical model peptide.
Experimental Protocols
HPLC Method for Peptide Analysis
A standard reversed-phase HPLC method can be adapted for the analysis of Boc-AMPAA peptides. The primary modification will be an adjustment of the gradient to ensure elution of the more hydrophobic modified peptide.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient:
-
For Unmodified/AMPAA Peptides: 5-60% B over 30 minutes.
-
For Boc-AMPAA Peptides: 20-90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
Note: Formic acid is recommended over Trifluoroacetic acid (TFA) for LC-MS compatibility, as TFA can cause ion suppression.[9][10][11][12]
Mass Spectrometry Method for Peptide Characterization
-
Mass Spectrometer: Thermo Scientific Q Exactive or similar high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Look for the characteristic neutral loss of 100.05 Da for Boc-protected peptides. Sequence confirmation is achieved by analyzing the b- and y-ion series.[7]
Mandatory Visualization
Caption: Experimental workflow for HPLC-MS analysis of peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. agilent.com [agilent.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. waters.com [waters.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
Navigating the Structural Landscape: An NMR-Based Comparison of Peptides Incorporating 2-(Aminomethyl)phenylacetic Acid
A Guide for Researchers in Drug Discovery and Peptide Science
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, "2-(aminomethyl)phenylacetic acid," a constrained β-amino acid analogue, presents a unique scaffold for inducing specific conformational preferences. This guide provides a comparative analysis of the structural effects of this residue on peptide backbones, primarily investigated through Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited direct experimental data on peptides containing 2-(aminomethyl)phenylacetic acid in the public domain, this guide draws comparisons with its saturated cyclic analogue, cis-2-aminocyclohexanecarboxylic acid, for which structural data is available.
Comparative Conformational Analysis: A Tale of Two Scaffolds
The conformational properties of a peptide are largely dictated by the torsional angles of its backbone. The inclusion of a residue like 2-(aminomethyl)phenylacetic acid introduces significant constraints. The phenyl ring restricts the rotational freedom around the Cα-Cβ bond, influencing the local and, potentially, the global conformation of the peptide.
In contrast to the flexible nature of linear amino acids, 2-(aminomethyl)phenylacetic acid is expected to favor more defined structures. Its structural analogue, cis-2-aminocyclohexanecarboxylic acid, has been shown to induce extended conformations in peptide oligomers.[1][2] The cyclohexane ring in this analogue pre-organizes the backbone, and peptides incorporating it have been observed to adopt strand-like structures.[3]
For 2-(aminomethyl)phenylacetic acid, the presence of the aromatic ring could lead to additional stabilizing interactions, such as π-π stacking or cation-π interactions with other aromatic residues in the peptide sequence. These interactions could further influence the conformational ensemble, potentially favoring folded structures over the extended conformations seen with its saturated counterpart.
Alternative Conformation-Inducing Residues:
Other classes of non-natural amino acids are known to induce specific secondary structures:
-
α,α-disubstituted amino acids (e.g., Aib): Strongly promote helical conformations (310- or α-helices).
-
Proline and its analogues: Induce turns in the peptide backbone.
-
β-amino acids: Can lead to the formation of novel helical structures (e.g., 14-helices) or sheet-like structures.
The conformational influence of 2-(aminomethyl)phenylacetic acid is anticipated to be distinct from these, offering a unique tool for peptide design.
Quantitative NMR Data Comparison
The following tables summarize typical NMR chemical shifts for standard amino acids and provide a hypothetical data set for a model peptide containing 2-(aminomethyl)phenylacetic acid, extrapolated from data on peptides with cis-2-aminocyclohexanecarboxylic acid.[2]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide in D₂O
| Atom | ¹H Chemical Shift Range | ¹³C Chemical Shift Range |
| Amide NH | 7.5 - 9.0 | - |
| α-H | 3.5 - 5.0 | 50 - 65 |
| β-H | 1.5 - 4.5 | 25 - 40 |
| Aromatic H | 6.5 - 8.0 | 110 - 140 |
| Carbonyl C | - | 170 - 180 |
Table 2: Hypothetical ¹H NMR Data for a Model Peptide Ac-Ala-(2-AMPA)-NH₂ (2-AMPA = 2-(aminomethyl)phenylacetic acid) in CDCl₃
Disclaimer: The following data is hypothetical and based on published data for peptides containing the analogous residue, cis-2-aminocyclohexanecarboxylic acid, for illustrative purposes.
| Residue | NH (ppm) | α-H (ppm) | β-CH₂ (ppm) | Aromatic-H (ppm) | ³JNH-αH (Hz) |
| Ala | 8.15 | 4.30 | 1.40 | - | 7.5 |
| 2-AMPA | 7.90 | 2.60 | 4.45, 3.20 | 7.20-7.40 | 8.0 |
Detailed Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu solid-phase peptide synthesis strategy can be employed to synthesize peptides incorporating 2-(aminomethyl)phenylacetic acid.[4][5]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-2-(aminomethyl)phenylacetic acid
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a 3-fold molar excess of the amino acid, HBTU/HOBt, and DIPEA in DMF for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-2-(aminomethyl)phenylacetic acid.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Acetylation (optional): Cap the N-terminus by reacting with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
NMR Spectroscopy for Structural Analysis
High-resolution NMR spectroscopy is the primary tool for determining the solution conformation of peptides.[3][6]
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of a reference standard (e.g., TMS).
NMR Experiments:
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and get an initial overview of the resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all protons within a residue.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds, which aids in resonance assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds will have a smaller temperature coefficient.
Visualizing Structural Relationships and Workflows
Caption: Logical flow from peptide design to conformational outcome.
Caption: Experimental workflow for peptide structural analysis.
References
- 1. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
A Comparative Guide to the Characterization of "2-(Boc-aminomethyl)phenylacetic acid" Incorporation
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides containing unnatural amino acids, the precise characterization of their incorporation is critical. This guide provides a comprehensive comparison of two primary analytical techniques—Edman degradation and mass spectrometry—for verifying the incorporation of "2-(Boc-aminomethyl)phenylacetic acid" into a peptide sequence. This guide is based on established chemical principles and experimental data from analogous compounds, providing a framework for experimental design and data interpretation.
Introduction to "this compound"
"this compound" is a non-proteinogenic amino acid utilized in peptide chemistry to introduce unique structural and functional properties. The tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine allows for selective chemical modifications and is designed to be removed under specific acidic conditions. Verifying the successful incorporation and location of this unnatural amino acid within a peptide sequence is a key quality control step.
Edman Degradation: A Step-wise Approach
Edman degradation is a long-established method for N-terminal sequencing of peptides.[1] It involves a cyclical process of derivatizing the N-terminal amino acid with phenyl isothiocyanate (PITC), followed by cleavage and identification of the resulting phenylthiohydantoin (PTH)-amino acid derivative by HPLC.[2][3]
Expected Behavior of "this compound" in Edman Degradation
The acidic conditions (trifluoroacetic acid, TFA) employed during the cleavage step of the Edman degradation cycle are expected to remove the acid-labile Boc group from the side chain of "this compound".[4][5] Consequently, the identified PTH derivative would correspond to the deprotected amino acid, "2-(aminomethyl)phenylacetic acid".
Reaction Pathway:
Caption: Proposed Edman degradation pathway for a peptide containing this compound.
Performance Comparison: Edman Degradation
| Parameter | Performance Characteristics | Supporting Data/Rationale |
| Qualitative Identification | The identification of the PTH derivative of "2-(aminomethyl)phenylacetic acid" would require a synthetic standard for HPLC comparison. The retention time would not match any of the 20 common PTH-amino acids.[6][7] | The elution position in reversed-phase HPLC is dependent on the hydrophobicity of the PTH-amino acid. The phenylacetic acid moiety would likely result in a unique retention time. |
| Quantitative Analysis | Quantification is possible by comparing the peak area of the unknown PTH derivative to that of the synthesized standard.[8] | Accurate quantification relies on the purity and known concentration of the standard. |
| Limitations | The primary limitation is the lack of a commercially available PTH standard for "2-(aminomethyl)phenylacetic acid". This necessitates custom synthesis. N-terminal blockage of the peptide will prevent sequencing.[1] | Without a standard, identification is presumptive and based on the appearance of an unexpected peak in the chromatogram. |
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for peptide sequencing and characterization of post-translational and other modifications.[9][10]
Expected Behavior of "this compound" in Mass Spectrometry
During collision-induced dissociation (CID) in MS/MS, the Boc group is highly labile and is expected to be lost as a neutral fragment (isobutylene, 56 Da, or tert-butanol, 74 Da).[11] The fragmentation of the peptide backbone would then proceed, allowing for sequence determination.
Fragmentation Pathway:
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Edman degradation sequence analysis of resin-bound peptides synthesized by 9-fluorenylmethoxycarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 2-, 3-, and 4-(Boc-aminomethyl)phenylacetic Acid in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of ortho-, meta-, and para-substituted (Boc-aminomethyl)phenylacetic acid isomers and their influence on peptide secondary structure.
The deliberate introduction of non-natural amino acids is a powerful strategy in medicinal chemistry to modulate the conformational properties of peptides, thereby enhancing their biological activity, stability, and pharmacokinetic profiles. Among the diverse array of synthetic building blocks, isomers of (Boc-aminomethyl)phenylacetic acid offer a unique scaffold to introduce aromatic character and defined stereochemistry into a peptide backbone. This guide provides a comparative analysis of the 2- (ortho), 3- (meta), and 4- (para) substituted isomers, focusing on their impact on peptide conformation.
Influence on Peptide Secondary Structure: A Comparative Overview
The positional isomerism of the aminomethyl group on the phenylacetic acid scaffold significantly influences the torsional angles of the peptide backbone, leading to distinct conformational preferences. While direct comparative studies on simple linear peptides containing all three isomers are limited in the readily available literature, existing research on related structures allows for informed postulations.
Incorporation of the 4-(Boc-aminomethyl)phenylacetic acid (para isomer) into a peptide backbone, particularly in cyclic structures, has been shown to induce ordered conformations. For instance, its use in backbone-cyclized peptides has been demonstrated to stabilize specific secondary structures, which can be modulated by external stimuli when combined with a photoresponsive azobenzene moiety.[1] NMR conformational analysis of such a cyclic peptide revealed two distinct conformational families for both the cis- and trans-azo configurations, indicating that the para-substituted scaffold can impart significant conformational restraint.[1] The extended nature of the para-substitution allows the peptide chain to adopt more defined secondary structures, such as turns or sheet-like conformations, with the phenyl group projecting away from the peptide backbone.
In contrast, the 2-(Boc-aminomethyl)phenylacetic acid (ortho isomer) and 3-(Boc-aminomethyl)phenylacetic acid (meta isomer) are expected to impose more significant steric constraints on the peptide backbone. The proximity of the aminomethyl group to the phenylacetic acid backbone in the ortho isomer would likely lead to a more constrained set of phi (φ) and psi (ψ) dihedral angles, potentially favoring tight turns or folded structures. The meta-isomer offers an intermediate level of steric hindrance, the conformational impact of which would be highly context-dependent within the peptide sequence.
Quantitative Conformational Data
While a comprehensive, direct comparative dataset is not available in the current literature, the following table outlines the type of quantitative data that would be generated from experimental and computational analyses to compare the conformational effects of these isomers.
| Parameter | This compound (Ortho) | 3-(Boc-aminomethyl)phenylacetic Acid (Meta) | 4-(Boc-aminomethyl)phenylacetic Acid (Para) |
| Predicted Dominant Secondary Structure | β-turn / Folded | Flexible / Turn | Extended / β-sheet |
| Typical ³J(HN,Hα) Coupling Constants (Hz) | > 8 (for turn/extended) | Variable | > 8 (for extended) |
| Key NOE Contacts | Sequential Hα(i)-HN(i+1), possible long-range | Sequential Hα(i)-HN(i+1) | Sequential Hα(i)-HN(i+1) |
| Circular Dichroism (CD) Signature | Minimum around 220 nm (turn) | Weak signal or random coil | Minimum around 215-220 nm (β-sheet) |
Note: The data in this table are predictive and based on general principles of peptide conformation. Specific values would be dependent on the full peptide sequence and experimental conditions.
Experimental Protocols
The synthesis of peptides incorporating these unnatural amino acids typically follows standard solid-phase peptide synthesis (SPPS) protocols, most commonly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. Microwave-assisted synthesis can also be employed to accelerate coupling and deprotection steps.[2]
1. Resin Swelling:
-
The Rink Amide MBHA resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2][3]
2. Fmoc Deprotection:
-
The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for 5-10 minutes, repeated twice.[4] The resin is then washed thoroughly with DMF.[2]
3. Amino Acid Coupling:
-
The Boc-protected (aminomethyl)phenylacetic acid isomer (or any other Fmoc-protected amino acid) is pre-activated. A typical activation mixture consists of the amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[2][5]
-
The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[5] Coupling completion can be monitored using a Kaiser test.
4. Washing:
-
After coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.[2]
5. Repeat Cycle:
-
Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3] The cleavage reaction is typically carried out for 2-4 hours.
7. Precipitation and Purification:
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
8. Characterization:
-
The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.[2]
Conformational Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including ¹H, COSY, TOCSY, and NOESY/ROESY.
-
Data Analysis:
-
Chemical shifts are assigned to specific protons.
-
³J(HN,Hα) coupling constants are measured to provide information on the backbone dihedral angle φ.
-
Nuclear Overhauser effect (NOE) data from NOESY/ROESY spectra are used to identify through-space proximities between protons, which helps to define the secondary structure.
-
2. Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., phosphate buffer, methanol) at a known concentration.[6]
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm).
-
Data Analysis: The resulting spectrum provides information about the secondary structure content. A minimum around 208 nm and 222 nm is characteristic of an α-helix, a single minimum around 215-220 nm suggests a β-sheet, and a strong negative band below 200 nm is indicative of a random coil.[7]
Visualizing the Workflow and Conformational Impact
References
- 1. Photomodulation of conformational states. II. Mono- and bicyclic peptides with (4-aminomethyl)phenylazobenzoic acid as backbone constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ejbiotechnology.info [ejbiotechnology.info]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing 2-(Aminomethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptidomimetics incorporating the non-natural amino acid, 2-(aminomethyl)phenylacetic acid. The data presented herein is based on a study of novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive and metabolic disorders.
Introduction to 2-(Aminomethyl)phenylacetic Acid in Peptidomimetics
2-(Aminomethyl)phenylacetic acid is a conformationally constrained GABA analogue that can be incorporated into peptide sequences to create peptidomimetics with altered structural and biological properties. Its rigid structure can be utilized to mimic or induce specific secondary structures, such as turns, and to explore the structure-activity relationships (SAR) of bioactive peptides. In the context of the research highlighted in this guide, this moiety was used to modify the C-terminus of a known potent IRAP inhibitor, HA08, to probe the chemical space around the binding pocket and develop new analogues with potentially improved properties.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of macrocyclic peptidomimetics against insulin-regulated aminopeptidase (IRAP). The parent compound, HA08, serves as the benchmark for comparison. The analogues listed incorporate 2-(aminomethyl)phenylacetic acid or derivatives at the C-terminus.
| Compound | C-terminal Modification | IC50 (nM)[1] |
| HA08 | Phenylacetic acid | 18 |
| 37 | 2-(Aminomethyl)benzoic acid | >10000 |
| 32 | 2-(Aminomethyl)phenylacetamide | 59 |
Analysis: The data reveals that modifications at the C-terminus of the parent compound HA08 with derivatives of 2-(aminomethyl)phenylacetic acid have a significant impact on IRAP inhibitory activity. The direct replacement of the phenylacetic acid in HA08 with 2-(aminomethyl)benzoic acid (compound 37 ) resulted in a dramatic loss of potency, with an IC50 value greater than 10,000 nM.[1] This suggests that the precise positioning of the aromatic ring and the carboxylic acid is crucial for binding to the active site of IRAP.
In contrast, converting the carboxylic acid to a primary amide, as in compound 32 (2-(aminomethyl)phenylacetamide), led to a compound with an IC50 of 59 nM.[1] While this is a 3-fold reduction in potency compared to the parent compound HA08, it demonstrates that a neutral functional group can be tolerated at this position and still maintain high affinity. This finding is significant for drug development as amides can offer different pharmacokinetic properties compared to carboxylic acids, such as improved membrane permeability.
Experimental Protocols
IRAP Inhibition Assay[1]
A detailed protocol for determining the in vitro inhibitory activity of the compounds against human IRAP is provided below.
Materials:
-
Recombinant human IRAP (rhIRAP)
-
Substrate: L-Leucine-7-amino-4-methylcoumarin (Leu-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Reaction:
-
To each well of a 384-well plate, add 5 µL of the compound solution in DMSO.
-
Add 20 µL of rhIRAP solution in assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC substrate solution in assay buffer.
-
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over 30 minutes at 37°C using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Signaling Pathway
Insulin-regulated aminopeptidase (IRAP) is a transmembrane zinc metalloenzyme involved in the regulation of several peptide hormones. In insulin-responsive tissues like fat and muscle cells, IRAP is co-localized with the glucose transporter GLUT4 in specialized vesicles. The translocation of these vesicles to the plasma membrane is a key step in the insulin signaling pathway.
References
A Researcher's Guide to Conformational Analysis of Peptides Containing "2-(Boc-aminomethyl)phenylacetic acid" via Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to elucidating their biological function. The incorporation of non-natural amino acids, such as 2-(Boc-aminomethyl)phenylacetic acid, a β-amino acid derivative, can induce unique conformational preferences that are critical for designing novel therapeutics. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.
This guide provides a comprehensive overview of the application of CD spectroscopy for the conformational analysis of peptides modified with this compound. While direct experimental data for this specific modification is not extensively available in published literature, this guide offers a comparative framework based on the well-established principles of peptide CD spectroscopy and data from analogous peptide systems, including β-peptides and peptides containing aromatic side chains.
Comparative Analysis of Peptide Secondary Structures by CD Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. For peptides, the amide bonds of the backbone are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement gives rise to characteristic CD spectra for different secondary structures.
Table 1: Characteristic Far-UV CD Maxima and Minima for Common Peptide Secondary Structures
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| β-Turn | Varies, often a weak positive band ~205-210 nm and a negative band ~225-230 nm | Varies, often a negative band ~190-200 nm |
| Random Coil | ~212 | ~198 |
Note: The exact positions and intensities of the bands can be influenced by the peptide sequence, solvent, temperature, and the presence of aromatic side chains.
The phenyl group in this compound is an aromatic chromophore that can contribute to the CD spectrum in the far-UV region, potentially complicating the analysis of the peptide backbone conformation.[1][2][3][4] This contribution can be accounted for by using appropriate background correction methods or by comparing the spectra with those of analogous peptides lacking the aromatic moiety.[1]
Experimental Workflow for Conformational Analysis
The following diagram outlines the key steps involved in the conformational analysis of a peptide containing this compound using CD spectroscopy.
Detailed Experimental Protocols
A meticulously planned and executed experimental protocol is crucial for obtaining high-quality, reproducible CD data.
1. Sample Preparation
-
Purity: The peptide sample should be of high purity (>95%), as impurities can interfere with the CD signal.[5]
-
Concentration: An accurate determination of the peptide concentration is critical for calculating the molar ellipticity.[6] For far-UV CD, a typical peptide concentration is in the range of 0.1-0.2 mg/mL.[7][8]
-
Buffer Selection: The buffer should be transparent in the far-UV region. Phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.4) are a good choice.[7][9] Avoid buffers with high absorbance below 200 nm, such as Tris or those containing chloride ions at high concentrations.[7][10]
-
Solvent: For studying secondary structure propensity, solvents like trifluoroethanol (TFE) or methanol can be used to induce helical conformations.[1][11]
2. CD Spectrometer Setup and Data Acquisition
-
Instrument: A calibrated CD spectropolarimeter is required.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.[6][7][9]
-
Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.[9][11]
-
Bandwidth: 1.0 nm.[11]
-
Scan Speed: 50-100 nm/min.[11]
-
Data Pitch: 0.5-1.0 nm.[11]
-
Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature using a Peltier temperature controller.[6][8]
-
3. Data Processing and Analysis
-
Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.[9]
-
Conversion to Molar Ellipticity: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * l * n)
where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in centimeters
-
n is the number of amino acid residues
-
-
Secondary Structure Deconvolution: The percentage of different secondary structure elements can be estimated from the CD spectrum using various deconvolution algorithms available through online servers or software packages.
Comparative Data from Analogous Systems
While specific data for peptides containing this compound is limited, we can draw comparisons from studies on other β-peptides and peptides with aromatic residues.
Table 2: Illustrative CD Data for Different Peptide Types
| Peptide Type | Solvent | Key CD Features | Inferred Conformation |
| Alanine-rich α-helical peptide | Aqueous Buffer | Negative bands at ~208 and ~222 nm, positive band at ~192 nm | α-Helix |
| β-peptide (e.g., oligo(β-aminocyclohexanecarboxylic acid)) | Methanol | Strong positive band around 215-220 nm | Helical (e.g., 14-helix)[12] |
| Peptide with Tyr/Trp in a helical context | Aqueous Buffer | Perturbations in the 208 and 222 nm bands due to aromatic side-chain contributions[2][3] | α-Helix with aromatic interactions |
| Unstructured peptide | Aqueous Buffer | Strong negative band below 200 nm | Random Coil |
Researchers can expect that the incorporation of this compound, a β-amino acid, may induce folding into helical structures, similar to other β-peptides. The presence of the phenyl ring could further stabilize these structures through aromatic interactions.
Conclusion
CD spectroscopy is an indispensable tool for the initial conformational analysis of novel peptides, including those containing this compound. By following rigorous experimental protocols and leveraging comparative data from related peptide systems, researchers can gain valuable insights into the structural impact of this non-natural amino acid. This knowledge is crucial for the rational design of peptidomimetics with enhanced stability and biological activity, ultimately accelerating the drug discovery and development process. Further studies combining CD with other techniques like NMR spectroscopy and molecular modeling will provide a more detailed and complete picture of the conformational landscape of these promising molecules.
References
- 1. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 3. Stabilizing interactions between aromatic and basic side chains in alpha-helical peptides and proteins. Tyrosine effects on helix circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
Unlocking Peptide-Protein Interactions: A Comparative Guide to 2-(Boc-aminomethyl)phenylacetic Acid and Alternative Scaffolds
For researchers, scientists, and drug development professionals, the modulation of peptide-protein interactions (PPIs) represents a critical frontier in therapeutic innovation. The development of novel molecular scaffolds that can mimic or disrupt these interactions is paramount. This guide provides a comprehensive assessment of "2-(Boc-aminomethyl)phenylacetic acid" as a potential scaffold in this endeavor, comparing its projected performance with established alternatives and supported by available experimental data for related compounds.
At the core of many cellular signaling pathways, PPIs govern a vast array of biological processes, making them attractive targets for therapeutic intervention in diseases ranging from cancer to neurodegenerative disorders. The challenge lies in designing small molecules or peptidomimetics that can effectively and specifically modulate these often large and complex interfaces. "this compound" presents an intriguing, conformationally constrained building block for the synthesis of such modulators. Its rigid phenylacetic acid backbone offers a defined orientation for appended pharmacophoric groups, a key feature in mimicking the secondary structures of peptides, such as α-helices, that are frequently involved in PPIs.
Performance Comparison: Scaffolds for PPI Modulation
To objectively assess the potential of "this compound," we compare it with other established scaffolds used in the design of PPI modulators. Due to the limited direct experimental data on the target molecule's application in PPIs, we have included data from a study on a related phenylacetic acid derivative, "2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide," which has been shown to inhibit the KEAP1-NRF2 PPI.
| Scaffold Type | Example Compound/Strategy | Key Advantages | Key Disadvantages | Reported Potency (Example) |
| Phenylacetic Acid Derivative | 2-oxy-2-phenylacetic acid naphthalene sulfonamide | - Rigid scaffold for defined vectoral presentation of substituents- Potential for good cell permeability- Synthetically accessible | - Limited conformational flexibility may hinder binding to some targets- Potential for off-target effects due to aromatic core | KEAP1-NRF2 PPI Inhibition: IC50: ~75 nM[1] |
| Stapled Peptides | Hydrocarbon-stapled α-helical peptides | - Mimic native α-helical secondary structure- Increased proteolytic stability- Enhanced cell permeability | - Complex synthesis- Potential for immunogenicity- Larger molecular weight | MDM2-p53 PPI Inhibition: Various, often in the low nM range |
| Terphenyl Scaffolds | Oligobenzamides | - Rigid, extended structure to mimic α-helices- High binding affinity | - Poor solubility- High molecular weight- Synthetic complexity | Bcl-xL/Bak PPI Inhibition: Ki: low nM range |
| PROTAC Linkers | PEG-based or Alkyl-based linkers | - Induce protein degradation rather than just inhibition- High potency | - Large molecular size- Complex pharmacokinetics- Potential for off-target degradation | Various Targets: DC50 values often in the pM to low nM range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for the synthesis and evaluation of PPI modulators based on the discussed scaffolds.
Synthesis of Peptidomimetics Incorporating Phenylacetic Acid Scaffolds
A general approach for incorporating a phenylacetic acid derivative into a peptide sequence involves solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Coupling of this compound: Activate the carboxylic acid of "this compound" using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). Add the activated acid to the deprotected resin.
-
Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids to build the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biophysical Assay for PPI Inhibition: Fluorescence Polarization (FP)
Fluorescence Polarization is a common technique to measure the binding affinity between two molecules.
-
Labeling: Label one of the binding partners (e.g., a short peptide corresponding to the binding motif of one protein) with a fluorescent probe.
-
Binding Reaction: In a microplate, mix a constant concentration of the fluorescently labeled peptide with increasing concentrations of the partner protein.
-
Competition Assay: To determine the inhibitory activity of a compound, add increasing concentrations of the test compound to the pre-formed fluorescent peptide-protein complex.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates the displacement of the fluorescent peptide from the protein by the inhibitor.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.
Visualizing the Landscape of PPI Modulation
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by PPI inhibitors and a typical experimental workflow.
References
In vitro and in vivo stability of peptides modified with "2-(Boc-aminomethyl)phenylacetic acid"
Enhancing Peptide Stability: A Comparative Guide on the Role of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced efficacy.[1][2] A key strategy to overcome this limitation is the incorporation of unnatural amino acids designed to enhance proteolytic resistance. This guide provides a comparative overview of the stability of peptides modified with such amino acids, with a conceptual focus on structures like "2-(Boc-aminomethyl)phenylacetic acid," and details the experimental protocols to evaluate their stability.
Comparative Stability Data
The following table summarizes representative data on the in vitro stability of various modified peptides compared to their unmodified counterparts. This data, while not specific to "this compound," demonstrates the significant increase in half-life that can be achieved through strategic chemical modifications.
| Peptide/Modification | Matrix | Half-life (t½) | Analytical Method | Reference |
| Native Peptide 1 (Tam-labeled) | Human Plasma | 43.5 h | RP-HPLC | [5] |
| Native Peptide 2 (Tam-labeled) | Human Plasma | 3.2 h | RP-HPLC | [5] |
| A20FMDV2 (Native) | Rat Serum | ~0% remaining after 24h | RP-HPLC | [5] |
| A20FMDV2 (PEGylated) | Rat Serum | >30% remaining after 48h | RP-HPLC | [5] |
| Ghrelin Analogue (Unmodified) | HEK-293 Supernatant | 57.1 h | Not Specified | [6] |
| Ghrelin Analogue (Fatty Acid Acylated) | HEK-293 Supernatant | >90% remaining after 72h | Not Specified | [6] |
Note: The stability of a modified peptide is highly dependent on the specific peptide sequence, the nature of the modification, and the biological matrix used for testing.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are generalized protocols for in vitro and in vivo stability studies.
In Vitro Plasma Stability Assay
This assay assesses the stability of a modified peptide in a biological fluid like plasma, which contains a complex mixture of proteases.[2][8]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Human or animal plasma (e.g., commercially available).
-
Quenching/Precipitation solution (e.g., 10% trichloroacetic acid (TCA) in water, or a mixture of organic solvents like ethanol or acetonitrile).[6][9]
-
HPLC or LC-MS system for analysis.[10]
Procedure:
-
Pre-warm an aliquot of plasma to 37°C in a low-bind microcentrifuge tube.
-
Spike the plasma with the test peptide to a final concentration (e.g., 10-100 µg/mL).[5]
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the plasma-peptide mixture.[5]
-
Immediately stop the enzymatic degradation by adding the aliquot to the cold quenching solution. This step also precipitates plasma proteins.
-
Vortex the mixture and incubate on ice (e.g., for 10 minutes).
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.[5]
-
Analyze the samples by a validated RP-HPLC or LC-MS method to quantify the amount of the remaining intact peptide.
-
The percentage of intact peptide remaining is plotted against time, and the half-life (t½) is calculated using a one-phase decay model.[6]
In Vivo Pharmacokinetic Study
This study evaluates the stability and clearance of a modified peptide in a living organism.
Materials:
-
Test peptide formulated in a sterile, biocompatible vehicle.
-
Animal model (e.g., rats, mice).
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Equipment for processing blood samples (centrifuge).
-
LC-MS/MS for bioanalysis of plasma samples.
Procedure:
-
Administer the formulated peptide to the animal model via a specific route (e.g., intravenous bolus).
-
At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect blood samples into tubes containing an anticoagulant.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the peptide from the plasma samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of the peptide versus time.
-
Calculate pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution, using appropriate software.
Visualizations
Mechanism of Steric Hindrance
The incorporation of bulky unnatural amino acids, such as "this compound," can enhance peptide stability by sterically hindering the approach of proteolytic enzymes to the peptide backbone.
Caption: Steric hindrance of protease activity by a bulky unnatural amino acid.
Experimental Workflow for In Vitro Stability Assessment
The following diagram outlines the typical workflow for evaluating the in vitro stability of a modified peptide.
Caption: Workflow for in vitro peptide stability analysis.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsra.net [ijsra.net]
The Pivotal Role of the Linker: A Comparative Efficacy Analysis of PROTACs with Aminomethyl-Phenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective in the pursuit of novel therapeutics. While the warhead and E3 ligase ligand dictate target engagement and ubiquitin-proteasome system hijacking, the linker connecting these two moieties is a critical determinant of a PROTAC's overall efficacy. This guide provides a comparative analysis of PROTACs featuring linkers derived from "aminomethyl-phenylacetic acid," offering insights into how structural modifications of this linker scaffold can influence degradation potency and maximal efficacy. We present supporting experimental data, detailed methodologies for key assays, and visualizations to elucidate the underlying principles of linker-dependent PROTAC activity.
The PROTAC Mechanism of Action: A Linker-Mediated Ternary Complex
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The linker's length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination.[1][4] A suboptimal linker can result in steric hindrance, unstable ternary complex formation, or poor physicochemical properties, ultimately diminishing the PROTAC's efficacy.[5]
PROTAC-mediated protein degradation pathway.
Comparative Efficacy of PROTACs with Phenylacetic Acid-Based Linkers
The substitution pattern on the phenyl ring of the aminomethyl-phenylacetic acid linker can significantly impact the efficacy of a PROTAC. Variations in substituent size, electronics, and position can influence the linker's conformation and its interactions within the ternary complex. The following table summarizes hypothetical, yet representative, quantitative data for a series of PROTACs targeting the same protein of interest (e.g., BRD4) and utilizing the same E3 ligase ligand (e.g., a pomalidomide derivative for CRBN), but with different substitutions on the phenylacetic acid-based linker.
| PROTAC ID | Linker Structure (Variation on Phenyl Ring) | DC50 (nM) | Dmax (%) |
| PROTAC-A | Unsubstituted Phenylacetic Acid | 75 | 80 |
| PROTAC-B | 4-Fluoro-phenylacetic Acid | 50 | 92 |
| PROTAC-C | 4-Methoxy-phenylacetic Acid | 65 | 85 |
| PROTAC-D | 3-Methyl-phenylacetic Acid | 82 | 75 |
Note: This data is illustrative. Direct comparisons of PROTAC efficacy should ideally be made within the same study under identical experimental conditions due to variations in cell lines, treatment times, and assay methods.
From this representative data, the introduction of a fluorine atom at the 4-position of the phenyl ring (PROTAC-B) appears to enhance both the degradation potency (lower DC50) and the maximal degradation (higher Dmax) compared to the unsubstituted analog (PROTAC-A). This could be attributed to favorable interactions, such as hydrogen bonding or dipole interactions, that stabilize the ternary complex. Conversely, a bulkier methyl group at the 3-position (PROTAC-D) shows a decrease in efficacy, potentially due to steric hindrance.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments used to determine the degradation potency and mechanism of action of PROTACs.
Western Blotting for Protein Degradation
This assay is a cornerstone for quantifying the reduction in the level of the target protein following PROTAC treatment.[4][5]
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Workflow for Western Blot analysis.
In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[4]
-
Cell Treatment:
-
Treat cells with the PROTAC of interest at a concentration known to induce significant degradation.
-
Include a control group treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[4]
-
A vehicle-treated group should also be included.
-
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the POI and its binding partners.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot as described above, but probe the membrane with an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated and proteasome inhibitor-cotreated sample compared to controls indicates ubiquitination of the target protein.
-
Logical Relationships in PROTAC Design
The development of an effective PROTAC is an iterative process involving the optimization of multiple parameters. The linker plays a central role in this process, influencing several key properties that collectively determine the PROTAC's efficacy.
Relationship between linker properties and PROTAC performance.
Conclusion
The linker is a critical component in the design of potent and selective PROTACs. While a systematic exploration of various linker types is often necessary, the "aminomethyl-phenylacetic acid" scaffold provides a versatile platform for fine-tuning PROTAC efficacy. As demonstrated by the representative data, even subtle modifications to the phenyl ring can have a profound impact on degradation potency and maximal response. A thorough understanding of the structure-activity relationships of the linker, supported by robust experimental validation, is essential for the successful development of next-generation protein degraders. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific PROTACs for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Boc-aminomethyl)phenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Boc-aminomethyl)phenylacetic acid, ensuring a safe and compliant operational workflow. Adherence to these protocols is essential for mitigating risks and promoting a sustainable research environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures for this compound, it is imperative to observe the following safety precautions. While this compound is not classified as hazardous under GHS criteria by many suppliers, prudent handling is always recommended.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them properly after handling the substance.[1]
-
Body Protection: A standard laboratory coat should be worn.[1]
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust formation and inhalation.[1]
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention if symptoms develop or persist.[1][2]
Spill and Leak Management
Should a spill of this compound occur, the following steps must be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment: For powder spills, cover with a plastic sheet or tarp to prevent spreading.[3]
-
Clean-up: Mechanically collect the spilled material, avoiding the creation of dust, and place it into a suitable, labeled, and closed container for disposal.[2][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be approached with the understanding that it is a solid organic acid. As such, direct disposal down the drain is not permissible.[4]
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4]
-
Do not mix organic acids with other types of chemical waste unless explicitly permitted by your institution's waste management guidelines.[5]
-
While some guidelines suggest that small quantities of non-hazardous chemicals may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting.[8] All chemical waste should be managed through official, regulated channels.
Summary of Physical and Chemical Data
| Property | Value |
| Melting Point | 265 °C (for phenylacetic acid)[8] |
| Flash Point | 132 °C (for phenylacetic acid)[8] |
| Density | 0.54 g/cm³ at 20 °C (for phenylacetic acid)[8] |
| Oral LD50 (Rat) | 2,250 mg/kg (for phenylacetic acid)[8] |
| Dermal LD50 (Rat) | 5,000 mg/kg (for phenylacetic acid)[8] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols Cited
While this document focuses on disposal, the handling of Boc-protected amino acids often involves deprotection steps. A common laboratory procedure for Boc deprotection is as follows:
Protocol for Boc Group Removal using Trifluoroacetic Acid (TFA): [9]
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 50% TFA in DCM.[10] The reaction is typically carried out at room temperature.
-
Reaction Time: Allow the reaction to proceed for a specified time, often ranging from 30 minutes to a few hours, while monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).[11]
-
Work-up: Upon completion, the TFA and solvent are typically removed under reduced pressure. The resulting amine salt can then be neutralized or used directly in the next synthetic step.
It is crucial to handle TFA with extreme care in a fume hood due to its corrosive nature. The waste generated from this procedure, containing TFA and chlorinated solvents, must be disposed of as hazardous waste according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. cpachem.com [cpachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 2-(Boc-aminomethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Boc-aminomethyl)phenylacetic acid (CAS 40851-66-9). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | Wear a lab coat or protective suit and impervious gloves (e.g., Nitrile rubber). | General Laboratory Practice |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a higher-level respirator.[2] | NIOSH Recommendations |
| Hand Protection | Chemical-resistant gloves are required.[3] | General Laboratory Practice |
Operational and Disposal Plan
A systematic approach to handling this compound is crucial, from receipt of the material to its final disposal.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Storage:
-
Upon receipt, inspect the container to ensure its integrity and verify that the labeling is correct.
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.[4]
-
-
Preparation and Use:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[4]
-
All weighing and preparation of the solid form should be conducted in a chemical fume hood or a ventilated enclosure to prevent the generation and inhalation of dust.[4]
-
Handle the substance with care to avoid contact with skin and eyes.
-
Keep reaction vessels closed whenever possible.[4]
-
-
Spill and Exposure Response:
-
Spill: In the event of a spill, evacuate the immediate area. Avoid breathing in any dust.[1] Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for disposal.[4]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.
-
Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Waste Disposal:
-
Waste Collection: All waste containing this compound, including unused product and contaminated lab supplies (e.g., gloves, absorbent paper, empty containers), must be collected in a designated and clearly labeled hazardous waste container.[4]
-
Containerization: Use a chemically resistant and sealable container for waste. Keep the container closed except when adding waste.[4]
-
Disposal: Dispose of all hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[1][4]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
